8-bromo-cAMP
Description
A long-acting derivative of cyclic AMP. It is an activator of cyclic AMP-dependent protein kinase, but resistant to degradation by cyclic AMP phosphodiesterase.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQVRZMKBDMDH-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23583-48-4 | |
| Record name | 8-Bromo-cAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo cyclic adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-BROMO-CYCLIC AMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Bromo-cAMP: A Technical Guide for PKA Activation in Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized analog of the endogenous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Its utility in research stems from two key properties: enhanced cell permeability compared to cAMP and increased resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP.[1][2][3] These characteristics allow this compound to effectively and persistently elevate intracellular cAMP signaling, making it a reliable tool for activating cAMP-dependent pathways. Its primary target is Protein Kinase A (PKA), a central enzyme in numerous cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and applications as a PKA activator.
Chemical and Physical Properties
This compound is typically supplied as a sodium salt, which is a stable, lyophilized powder. Its chemical structure features a bromine atom at the 8th position of the adenine ring, which contributes to its increased lipophilicity and resistance to enzymatic degradation.
| Property | Value | Reference(s) |
| IUPAC Name | 8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt | |
| Synonyms | 8-Br-cAMP, 8-Br-Camp | |
| CAS Number | 76939-46-3 (for sodium salt) | |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | |
| Molecular Weight | 430.08 g/mol | |
| Purity | Typically >99% by HPLC | |
| Appearance | Solid | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 128 mM). Insoluble in Ethanol. | |
| Storage (Solid) | Store at -20°C for long-term stability (up to 3 years). The compound is reported to be light-sensitive. | |
| Storage (Solutions) | Aliquot and store at -20°C (1 month) or -80°C (1 year) to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
The Canonical PKA Signaling Pathway
Protein Kinase A (PKA) is a serine/threonine kinase that acts as a primary effector of cAMP signaling in eukaryotic cells. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The R subunits contain pseudosubstrate sequences that bind to the active sites of the C subunits, keeping them inhibited.
The activation cascade is initiated by extracellular signals (e.g., hormones, neurotransmitters) binding to G-protein-coupled receptors (GPCRs). This triggers the activation of adenylyl cyclase, which synthesizes cAMP from ATP. The binding of two cAMP molecules to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These freed C subunits can then phosphorylate a wide array of downstream substrate proteins in the cytoplasm and nucleus, thereby regulating processes such as gene expression, metabolism, and cell growth.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 8-bromo-cAMP: Chemical Properties, Structure, and Experimental Applications
This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of 8-bromoadenosine-3',5'-cyclic monophosphate (this compound). All quantitative data is summarized in tables for easy reference, and detailed experimental protocols are provided. Mandatory visualizations of signaling pathways and experimental workflows are included using Graphviz (DOT language).
Core Chemical Properties and Structure
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). The bromine substitution at the 8-position of the adenine ring makes the molecule more resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, resulting in a longer-acting effect.[1] It is a potent activator of cAMP-dependent protein kinase A (PKA).[2][3]
Chemical Structure
IUPAC Name: (4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][4]dioxaphosphinin-7-ol
SMILES (Isomeric): C1[C@@H]2--INVALID-LINK--N3C4=NC=NC(=C4N=C3Br)N)O">C@HOP(=O)(O1)O
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its commonly used sodium salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrN₅O₆P | |
| Molecular Weight | 408.10 g/mol | |
| CAS Number | 23583-48-4 | |
| Appearance | White to light yellow solid | |
| Melting Point | 254 °C (decomposes) | |
| Purity | ≥95% to >99% (HPLC) | |
| Solubility | Soluble in aqueous base | |
| Storage | Store at -20°C, protected from light |
Table 2: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | |
| Molecular Weight | 430.08 g/mol | |
| CAS Number | 76939-46-3 | |
| Appearance | White solid | |
| Purity | ≥99% (HPLC) | |
| Solubility in Water | Soluble to 100 mM | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage | Store at -20°C |
Signaling Pathway
This compound mimics the action of endogenous cAMP by directly activating Protein Kinase A (PKA). This activation initiates a signaling cascade that leads to the phosphorylation of various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), ultimately resulting in changes in gene expression and cellular function.
Experimental Protocols
Protein Kinase A (PKA) Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric PKA activity assay. This compound can be used as a positive control to confirm assay performance and to activate PKA in experimental samples.
Materials:
-
PKA Substrate Microtiter Plate
-
Purified PKA enzyme or cell lysates containing PKA
-
This compound solution (e.g., 1 mM stock in water or appropriate buffer)
-
ATP solution
-
Kinase Assay Buffer
-
Phospho-PKA Substrate Antibody
-
HRP-conjugated Secondary Antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: Add 50 µL of Kinase Assay Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.
-
Sample/Control Addition: Add 40 µL of your sample (e.g., cell lysate) or PKA standard to the appropriate wells. For a positive control, add a known amount of purified PKA activated with a final concentration of 10-100 µM this compound. For a negative control, use buffer alone.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Seal the plate and incubate for 60-90 minutes at 30°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 200 µL of Wash Buffer.
-
Primary Antibody Incubation: Add 50 µL of diluted Phospho-PKA Substrate Antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Secondary Antibody Incubation: Add 50 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Color Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKA activity in the sample.
Cell Proliferation Assay (MTS-based)
This protocol outlines a typical MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay to assess the effect of this compound on cell proliferation.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or control medium (vehicle control). Typical final concentrations for this compound can range from 10 µM to 1 mM.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
References
The Discovery and Utility of 8-Bromo-cAMP: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of 8-Bromo-cAMP.
This guide provides a comprehensive overview of 8-bromoadenosine 3',5'-cyclic monophosphate (this compound), a pivotal analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Since its initial synthesis, this compound has become an indispensable tool in cellular biology and drug discovery, facilitating the elucidation of cAMP-mediated signaling pathways and their roles in a myriad of physiological and pathological processes. This document details its discovery, chemical synthesis, mechanism of action, and provides key experimental protocols for its application in research.
Discovery and Synthesis
The advent of synthetic analogs of cAMP was a crucial step forward in understanding its diverse intracellular functions. The discovery of cAMP itself by Earl W. Sutherland and his colleagues in the late 1950s laid the groundwork for decades of research into signal transduction. However, the transient nature of cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presented a challenge for in vitro and in vivo studies. This necessitated the development of more stable analogs.
In 1971, a team of researchers including K. Muneyama, R. J. Bauer, D. A. Shuman, R. K. Robins, and L. N. Simon reported the chemical synthesis of a series of 8-substituted cAMP derivatives, including this compound. Their work, published in Biochemistry, described a method for the direct bromination of cAMP, yielding a compound with enhanced stability and cell permeability. This modification at the 8-position of the adenine ring renders the molecule more resistant to degradation by PDEs, allowing for sustained activation of cAMP-dependent pathways[1][2].
General Synthesis Protocol
While the original 1971 publication provides the foundational method, the following is a generalized protocol for the synthesis of this compound based on the principles of electrophilic substitution on the purine ring.
Materials:
-
Adenosine 3',5'-cyclic monophosphate (cAMP)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Buffer solution (e.g., sodium acetate)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve cAMP in an anhydrous solvent such as DMF under an inert atmosphere.
-
Bromination: Slowly add a solution of bromine in the same solvent to the cAMP solution at a controlled temperature. The reaction is typically buffered to maintain a neutral to slightly acidic pH.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine with a suitable reagent (e.g., sodium thiosulfate solution).
-
Purification: Purify the crude product using column chromatography on silica gel or a similar stationary phase. Elute with a suitable solvent system to separate this compound from unreacted starting material and byproducts.
-
Characterization: Characterize the purified this compound using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.
Physicochemical and Biological Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P (Sodium Salt) | [3] |
| Molecular Weight | 430.1 g/mol (Sodium Salt) | [4] |
| CAS Number | 76939-46-3 (Sodium Salt) | |
| Solubility | Soluble in water (up to 25 mg/mL) | |
| Purity | Typically ≥95% (HPLC) | |
| Storage | Store at -20°C, protected from light and moisture. | |
| Mechanism of Action | Activator of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac) |
Mechanism of Action: A Dual Activator
This compound exerts its biological effects primarily by mimicking the action of endogenous cAMP. It is a potent activator of two major downstream effectors of cAMP: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).
Activation of Protein Kinase A (PKA)
PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two molecules of cAMP to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation. This compound effectively activates PKA with a high affinity.
Activation of Exchange Protein Activated by cAMP (Epac)
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Unlike PKA, Epac activation does not involve protein phosphorylation. Instead, the direct binding of cAMP to the regulatory domain of Epac induces a conformational change that unmasks its catalytic GEF domain. Activated Rap proteins then engage with their downstream effectors to regulate processes such as cell adhesion, secretion, and cell-cell junction formation. The ability of this compound to activate both PKA and Epac makes it a valuable tool for studying the integrated effects of cAMP signaling.
Figure 1: Simplified signaling pathway of cAMP and this compound.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: Activation of PKA and Epac
| Target | Parameter | Value | Cell/System | Reference(s) |
| PKA | Kₐ | 0.05 µM | In vitro | |
| PKA | EC₅₀ (High Potency) | 706 pM | Rat Spinal Cord Slices | |
| PKA | EC₅₀ (Low Potency) | 392 µM | Rat Spinal Cord Slices | |
| Epac | EC₅₀ | 2.2 µM | In vitro |
Table 2: Effects on Cell Proliferation and Viability
| Cell Line | Effect | IC₅₀ / Concentration | Duration | Reference(s) |
| HL-60 Leukemia | Proliferation Inhibition | 18 µM | 6 days | |
| Eca-109 Esophageal Cancer | Apoptosis Induction | 20 µM | 24-48 hours | |
| Human Neonatal Foreskin Fibroblasts (HFF1) | Enhanced Reprogramming Efficiency | 0.1 / 0.5 mM | - |
Table 3: Effects on Gene Expression in Eca-109 Esophageal Cancer Cells
| Gene | Effect of this compound (20 µM) |
| c-myc | Downregulation |
| wt p53 | Upregulation |
| iNOS | Upregulation |
| bcl-2 | Downregulation |
| FasL | Upregulation |
| p38 kinase | Upregulation |
| caspase-3 | Upregulation |
| Fas | Downregulation |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Induction of Apoptosis in Eca-109 Human Esophageal Cancer Cells
Objective: To induce and assess apoptosis in Eca-109 cells using this compound.
Materials:
-
Eca-109 human esophageal cancer cell line
-
DMEM supplemented with 10% fetal bovine serum
-
This compound (Sigma-Aldrich)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Materials for immunocytochemistry or Western blotting (antibodies against FasL, p38 kinase, caspase-3, bcl-2, Fas)
Procedure:
-
Cell Culture: Culture Eca-109 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with 20 µM this compound for 24 hours (for early apoptotic events) or 48 hours (for later events). A control group should be cultured in parallel without the addition of this compound.
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Analysis of Apoptosis-Related Protein Expression:
-
For immunocytochemistry, fix the treated and control cells, permeabilize, and stain with primary antibodies against the proteins of interest, followed by fluorescently labeled secondary antibodies.
-
For Western blotting, lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the respective primary and secondary antibodies.
-
Figure 2: Experimental workflow for apoptosis induction in Eca-109 cells.
Enhancement of Fibroblast Reprogramming into Induced Pluripotent Stem Cells (iPSCs)
Objective: To enhance the efficiency of reprogramming human fibroblasts into iPSCs using this compound.
Materials:
-
Human neonatal foreskin fibroblasts (HFF1)
-
Reprogramming factors (lentiviral or retroviral vectors for Oct4, Sox2, Klf4, and c-Myc)
-
Fibroblast culture medium
-
iPSC culture medium
-
This compound
-
Valproic acid (VPA) (optional, for synergistic effect)
-
Alkaline phosphatase staining kit
Procedure:
-
Fibroblast Culture: Culture HFF1 cells in standard fibroblast medium.
-
Transduction: Transduce the fibroblasts with lentiviral or retroviral vectors expressing the four reprogramming factors.
-
Treatment: After transduction, culture the cells in iPSC medium supplemented with 0.1 mM or 0.5 mM this compound. For a synergistic effect, 0.5 mM VPA can also be added.
-
Culture and Monitoring: Continue to culture the cells, changing the medium every 1-2 days. Monitor the cells for the appearance of iPSC-like colonies.
-
Colony Picking and Expansion: After 2-3 weeks, pick the iPSC-like colonies and transfer them to new plates for expansion.
-
Characterization: Characterize the resulting iPSC colonies for pluripotency markers using techniques such as alkaline phosphatase staining, immunocytochemistry for Nanog and Oct4, and analysis of gene expression.
Figure 3: Workflow for enhanced fibroblast reprogramming using this compound.
Conclusion
This compound has proven to be a robust and versatile tool for investigating the multifaceted roles of cAMP signaling. Its enhanced stability and cell permeability compared to the endogenous second messenger have allowed for more controlled and sustained experimental conditions. The ability of this compound to activate both PKA and Epac provides a unique opportunity to study the integrated cellular responses to elevated cAMP levels. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of this important cAMP analog in their studies of cellular signaling and therapeutic development.
References
- 1. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. Direct fibroblast reprogramming: an emerging strategy for treating organic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromoadenosine 3 ,5 -cyclic monophosphate = 97 HPLC, powder 76939-46-3 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
8-Bromo-cAMP: A Technical Guide to a Cell-Permeable cAMP Analog for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoadenosine-3′,5′-cyclic monophosphate (8-bromo-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger crucial for numerous cellular processes. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of downstream signaling pathways, making it a valuable tool for investigating cAMP-mediated cellular events. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Physicochemical Properties
This compound is a brominated derivative of cAMP, a modification that enhances its lipophilicity and thus its ability to cross cell membranes.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P |
| Molecular Weight | 430.09 g/mol |
| CAS Number | 76939-46-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1][2] |
| Purity | Typically ≥95% |
| Storage | Store at -20°C |
Mechanism of Action
This compound primarily functions as an activator of cAMP-dependent protein kinase (PKA)[3][4][5]. It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell proliferation and apoptosis.
In addition to PKA, this compound can also activate the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of this compound, Epac undergoes a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent engagement of downstream effectors involved in processes like cell adhesion, differentiation, and secretion.
Quantitative Biological Data
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: Activation of PKA and Epac
| Parameter | Target | Value | Cell/System | Reference |
| Ka | PKA | 0.05 µM | Not specified | |
| EC50 (biphasic) | NK1R internalization (PKA-dependent high potency phase) | 706 pM | Rat spinal cord slices | |
| EC50 (biphasic) | NK1R internalization (low potency phase, likely Epac-related) | 392 µM | Rat spinal cord slices |
Table 2: Effects on Cell Proliferation and Apoptosis
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| Esophageal cancer cell line (Eca-109) | Induction of apoptosis | 20 µM | 24 and 48 hours | |
| CT26 tumor mice | Tumor reduction | 60 mg/kg/day (i.p.) | 7 days | |
| Human neonatal foreskin fibroblast (HFF1) cells | Enhanced reprogramming efficiency (synergistic with Valproic acid) | 0.1 mM | Not specified | |
| Human endometrial stromal cells | Induced decidualization | 0.5 mM | 2 days |
Signaling Pathways
The primary signaling cascades initiated by this compound involve the activation of PKA and Epac.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
The Activation of Protein Kinase A by 8-Bromo-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism by which 8-bromo-cAMP, a synthetic analog of cyclic AMP (cAMP), activates Protein Kinase A (PKA). We will delve into the structural and conformational changes that underpin this activation, present comparative quantitative data, and provide detailed protocols for key experimental assays. This document is intended to be a comprehensive resource for professionals in cellular biology, pharmacology, and drug development.
The Canonical PKA Activation Pathway by cAMP
Protein Kinase A is a key enzyme in cellular signaling, acting as a primary effector of the second messenger cAMP. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). The regulatory subunits dimerize and bind to the catalytic subunits, effectively sequestering them and inhibiting their kinase activity.
The binding of the endogenous ligand, cAMP, to the regulatory subunits triggers a cascade of conformational changes that lead to the activation of PKA. Each regulatory subunit possesses two distinct cAMP-binding domains, designated as domain A and domain B. The cooperative binding of two cAMP molecules to each regulatory subunit—four molecules in total per holoenzyme—induces a significant conformational rearrangement. This change in the structure of the regulatory subunits reduces their affinity for the catalytic subunits, leading to the dissociation of the now active catalytic monomers. These freed catalytic subunits are then able to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby propagating the cellular signal.
This compound: A Potent Activator of PKA
This compound is a widely used synthetic analog of cAMP, characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring. This modification confers several key properties that make it a valuable tool in research and a potential lead for therapeutic development.
Mechanism of Action
The primary mechanism by which this compound activates PKA mirrors that of cAMP. It binds to the cAMP-binding domains on the regulatory subunits, inducing a conformational change that leads to the release of the active catalytic subunits. However, the presence of the bulky bromine atom at the 8-position significantly influences its interaction with the regulatory subunits.
A crucial aspect of this interaction is the conformation of the glycosidic bond between the adenine base and the ribose sugar. While cAMP in solution exists predominantly in the anti-conformation, its binding to the regulatory subunits of PKA is coupled with a transition to the syn-conformation. The bromine atom in this compound sterically favors the syn-conformation, effectively pre-disposing the molecule for high-affinity binding to the PKA regulatory subunits. This inherent conformational preference is a key contributor to its potency as a PKA activator.
Furthermore, this compound is resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP and terminating its signal. This resistance results in a prolonged activation of PKA compared to the transient activation induced by the rapidly degraded endogenous cAMP.
Isoform-Specific Activation
PKA exists in two major isoforms, Type I (PKA-I) and Type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII). Studies have indicated that this compound can exhibit some degree of isoform-specific activation. For instance, research using native gel electrophoresis has shown that this compound can fully activate the RI population of PKA, while enhancing the activation of the RII population, particularly in certain pathological states like diabetes. Bioluminescence Resonance Energy Transfer (BRET) assays have also revealed that while maximal physiological levels of cAMP may not lead to complete dissociation of the PKA-I holoenzyme, this compound can induce complete dissociation of both PKA-I and PKA-II holoenzymes after cell lysis.
Quantitative Analysis of PKA Activation
The potency of this compound as a PKA activator has been quantified in various studies. The activation constant (Ka) is a measure of the concentration of an agonist required to elicit half-maximal activation of the enzyme.
| Agonist | PKA Isoform | Activation Constant (Ka) (µM) | Reference |
| This compound | Not Specified | 0.05 | [1] |
| cAMP | Not Specified | ~0.1 - 1.0 (Effective Concentration) |
Note: The effective concentration for cAMP activation can vary depending on cellular conditions and the presence of phosphodiesterases.
Experimental Protocols for Studying PKA Activation
Several robust methods are employed to investigate the activation of PKA by ligands such as this compound. Below are detailed protocols for some of the key assays.
FRET-Based PKA Activity Assay in Live Cells
This method allows for the real-time monitoring of PKA activity within living cells, providing both temporal and spatial information. It utilizes a genetically encoded biosensor, such as the A-Kinase Activity Reporter (AKAR), which consists of a FRET pair (e.g., CFP and YFP), a PKA substrate peptide, and a phospho-amino acid binding domain (PAABD). Phosphorylation of the substrate by PKA leads to a conformational change in the sensor, altering the FRET efficiency between the donor and acceptor fluorophores.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Plasmid encoding a FRET-based PKA biosensor (e.g., AKAR4)
-
Appropriate cell culture medium and supplements
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound solution
-
Inverted fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for CFP and YFP.
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with the PKA biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for expression of the biosensor.
-
-
Imaging:
-
Replace the culture medium with pre-warmed imaging buffer.
-
Mount the dish on the microscope stage within the environmental chamber.
-
Identify cells expressing the biosensor by observing fluorescence in both CFP and YFP channels.
-
-
Data Acquisition:
-
Acquire baseline FRET and CFP images for 5-10 minutes before stimulation.
-
Add a solution of this compound to the imaging dish to achieve the desired final concentration.
-
Continue to acquire images at regular intervals (e.g., every 30 seconds) for a desired period to monitor the change in FRET ratio.
-
-
Data Analysis:
-
For each time point, calculate the ratio of FRET (CFP excitation, YFP emission) to CFP (CFP excitation, CFP emission) intensity for individual cells.
-
Normalize the FRET ratio to the baseline to determine the change in PKA activity over time.
-
In Vitro PKA Kinase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of purified PKA by detecting the phosphorylation of a specific substrate peptide.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the secondary antibody's enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction:
-
In a microplate, add the PKA catalytic subunit, PKA substrate peptide, and different concentrations of this compound (or buffer as a control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Coat a separate microplate with the reaction mixture.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
After a color change is observed, add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve and determine the Ka.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. In this context, it can be used to quantify the interaction between the PKA regulatory subunit and this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PKA regulatory subunit
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified PKA regulatory subunit over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the sensor surface with the immobilized regulatory subunit.
-
Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the amount of bound analyte.
-
After each injection, inject the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PKA activation pathway and a typical experimental workflow for studying PKA activation.
Caption: PKA activation by this compound.
Caption: FRET-based PKA activity assay workflow.
Conclusion
This compound serves as a potent and valuable tool for the study of PKA-mediated signaling pathways. Its enhanced stability and favorable conformational properties make it a more robust activator than the endogenous ligand, cAMP, in many experimental settings. Understanding the precise mechanism of its action and employing rigorous experimental methodologies are crucial for accurately interpreting its effects on cellular processes and for leveraging its potential in the development of novel therapeutic agents targeting the PKA signaling cascade. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
Intracellular Stability of 8-bromo-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized synthetic analog of cyclic adenosine monophosphate (cAMP). Its utility in research and potential therapeutic applications stems from its enhanced membrane permeability and increased resistance to enzymatic degradation compared to the endogenous second messenger, cAMP. This technical guide provides an in-depth analysis of the intracellular stability of this compound, detailing its interaction with phosphodiesterases (PDEs), its downstream signaling pathways, and protocols for its quantification within a cellular context. While direct quantitative data on its intracellular half-life is not extensively available in the literature, this guide summarizes the known kinetic interactions and provides detailed methodologies for researchers to ascertain its stability in their specific experimental systems.
Introduction to this compound
This compound is a cell-permeable analog of cAMP that effectively mimics its intracellular effects. The substitution of a bromine atom at the 8th position of the adenine ring increases its lipophilicity, facilitating its passage across the cell membrane. A key feature of this compound is its heightened resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[1][2][3] This resistance leads to a more sustained elevation of intracellular cyclic nucleotide levels, making it a long-acting agonist of cAMP-dependent signaling pathways.[1][3] However, it is important to note that this compound is not completely inert to enzymatic degradation and is slowly metabolized by PDEs. For prolonged experimental incubations where metabolic effects are a concern, the use of phosphorothioate-modified analogs like Sp-8-Br-cAMPS is recommended.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its biological effects by activating two main downstream targets of cAMP: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
Protein Kinase A (PKA) Pathway
Upon entering the cell, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.
Exchange Protein Activated by cAMP (Epac) Pathway
This compound also directly binds to and activates Epac, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. This activation triggers a PKA-independent signaling cascade that influences processes such as cell adhesion, secretion, and differentiation.
Intracellular Stability and Degradation
The persistence of the this compound signal is primarily determined by its rate of hydrolysis by PDEs. While known to be more resistant than cAMP, it is still a substrate for certain PDE isoforms.
Quantitative Data on PDE Hydrolysis
Quantitative data on the enzymatic hydrolysis of this compound by various PDE subtypes is limited. The following table summarizes the available kinetic parameters. Researchers are encouraged to perform their own kinetic analyses for the specific PDE isoforms relevant to their studies.
| PDE Isoform | Substrate | Km (µM) | Vmax (relative to cAMP) | Reference |
| PDE9 | This compound | 5.99 | Not Reported | |
| PDE8A1 | cAMP | 1.8 | - | |
| PDE4 | cAMP | 2-4 | - |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate).
Experimental Protocols
This section provides detailed methodologies for assessing the intracellular stability of this compound and for quantifying its effects on downstream signaling pathways.
Protocol for Determining the Intracellular Half-life of this compound using LC-MS/MS
This protocol outlines a general workflow for quantifying the intracellular concentration of this compound over time to determine its half-life.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and culture until they reach approximately 80-90% confluency.
-
Aspirate the culture medium and replace it with fresh medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for a series of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Sample Preparation (Metabolite Extraction):
-
At each time point, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C for 30 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the intracellular metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.
-
Chromatography: Use a suitable reversed-phase column (e.g., C18) to separate this compound from other intracellular components. The mobile phase will typically consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for sensitive and specific quantification. The precursor ion for this compound (m/z 408.0) and a specific product ion should be monitored. An internal standard (e.g., a stable isotope-labeled cAMP) should be used for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Determine the intracellular concentration of this compound at each time point by comparing the peak areas from the cell extracts to the standard curve.
-
Plot the intracellular concentration of this compound as a function of time.
-
Calculate the intracellular half-life (t1/2) by fitting the data to a one-phase exponential decay model.
-
Protocol for Assessing PKA Activation using Western Blotting for Phospho-CREB
This protocol measures the activation of PKA by detecting the phosphorylation of one of its key downstream targets, the CREB protein.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound as described in section 4.1.1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and total CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-CREB and total CREB.
-
Normalize the p-CREB signal to the total CREB signal for each sample to determine the relative level of PKA activation.
-
Conclusion
References
8-Bromo-cAMP: A Technical Guide to its Phosphodiesterase Resistance and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized cell-permeable analog of the second messenger cyclic AMP (cAMP). Its utility in research and drug development stems from its significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. This resistance leads to a sustained elevation of intracellular cAMP levels, thereby prolonging the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This technical guide provides an in-depth analysis of the phosphodiesterase resistance of this compound, presenting available quantitative data, detailed experimental protocols for assessing PDE resistance, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Significance of PDE Resistance
The intracellular concentration of cAMP is meticulously regulated by the balanced activities of adenylyl cyclases (synthesis) and phosphodiesterases (degradation). The PDE superfamily comprises 11 families (PDE1-PDE11) with numerous isoforms, each exhibiting distinct substrate specificities, kinetic properties, and tissue distribution. The rapid hydrolysis of cAMP by PDEs ensures the transient nature of cAMP signaling.
Analogs like this compound, which are poor substrates for PDEs, are invaluable tools for dissecting the downstream consequences of sustained cAMP signaling. The bromine substitution at the 8th position of the adenine ring sterically hinders the binding of the molecule to the catalytic pocket of most PDEs, thereby reducing the rate of its hydrolysis. This property allows researchers to uncouple downstream signaling events from the rapid degradation of the second messenger, facilitating the study of processes that require prolonged kinase activation, such as gene transcription and cell differentiation.
Quantitative Analysis of this compound Phosphodiesterase Resistance
Quantitative data on the kinetic parameters of this compound hydrolysis by a comprehensive range of PDE families is notably scarce in publicly available literature. However, existing studies consistently describe it as being "slowly hydrolyzed" or "resistant" to degradation compared to the natural substrate, cAMP.
The most specific quantitative data found is for PDE9 , a high-affinity cGMP-specific PDE that can also hydrolyze cAMP. For PDE9, this compound is a substrate with a Michaelis constant (Km) of 5.99 μM [1]. This indicates a lower affinity compared to the typical low micromolar Km values of cAMP for its specific PDEs.
| PDE Family | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |
| PDE9 | This compound | Km | 5.99 μM | [1] |
Qualitative Summary of PDE Resistance:
While comprehensive kinetic data is lacking, the general consensus in the scientific literature is that this compound exhibits broad, though not absolute, resistance across various PDE families. This resistance is a key attribute highlighted in numerous studies employing this analog to achieve sustained PKA activation.
Signaling Pathways: Sustained PKA Activation with this compound
This compound is a potent activator of PKA. Due to its resistance to PDE-mediated degradation, it causes a more sustained activation of PKA compared to transient elevations of cAMP. This prolonged activity allows for the investigation of downstream cellular processes that require longer-term kinase signaling, such as the phosphorylation of transcription factors like CREB (cAMP Response Element-Binding Protein).
Experimental Protocols for Assessing Phosphodiesterase Resistance
Several robust methods are available to determine the rate of hydrolysis of this compound by different PDE isoforms. The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of reagents and instrumentation.
Luminescence-Based PDE Assay (e.g., PDE-Glo™)
This is a high-throughput and sensitive method for measuring PDE activity.
Principle: The assay measures the amount of cAMP remaining after a reaction with a PDE. The remaining cAMP is used by PKA to phosphorylate a substrate, which consumes ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity.
Detailed Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine the purified PDE enzyme, the assay buffer (typically containing Tris-HCl, MgCl₂, and other cofactors), and this compound at various concentrations. Include a control reaction with cAMP as the substrate for comparison. Also, include a "no PDE" control.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Termination: Stop the PDE reaction by adding a termination buffer containing a potent PDE inhibitor, such as IBMX or EDTA.
-
cAMP Detection: Add the detection reagent, which contains PKA, a PKA substrate, and ATP. Allow this reaction to proceed for a set time (e.g., 20-30 minutes).
-
Luminescence Measurement: Add a kinase-glo® reagent, which contains luciferase and luciferin. Measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of this compound hydrolyzed relative to cAMP. A higher luminescent signal for this compound compared to cAMP indicates greater resistance to hydrolysis.
References
Methodological & Application
Application Notes: 8-bromo-cAMP in Cell Culture
Introduction
8-Bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a synthetic, cell-permeable analog of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous biological processes. Its utility in cell culture-based research is enhanced by two key properties: high membrane permeability and resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP.[1][2][3][4] This stability ensures a more sustained and potent activation of cAMP-dependent signaling pathways compared to endogenous cAMP. The primary mechanism of action for this compound is the activation of cAMP-dependent Protein Kinase A (PKA). Consequently, it is widely used as a tool to investigate the downstream effects of PKA activation, which include regulation of gene expression, cell proliferation, differentiation, and apoptosis.
Mechanism of Action
This compound mimics endogenous cAMP by binding to and activating PKA. Upon activation, the catalytic subunits of PKA are released and phosphorylate a multitude of downstream substrate proteins in both the cytoplasm and the nucleus, thereby modulating their activity. Beyond the canonical PKA pathway, this compound has also been shown to stimulate other cellular targets, including the Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor. Activation of these pathways can lead to complex cellular responses, including the regulation of cell migration, disruption of cell junctions, and even indirect activation of the mitogen-activated protein kinase (MAPK) pathway in certain cellular contexts.
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells Using 8-bromo-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 8-bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP), a cell-permeable analog of cyclic AMP, to induce apoptosis in cancer cells. This document is intended to guide researchers in designing and executing experiments to investigate the pro-apoptotic effects of this compound.
Introduction
This compound is a potent activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Its resistance to degradation by phosphodiesterases ensures sustained activation of the PKA signaling pathway, making it a valuable tool for studying cAMP-mediated cellular processes. A growing body of evidence demonstrates that this compound can inhibit proliferation and induce apoptosis in a variety of cancer cell lines, suggesting its potential as a therapeutic agent.[3][4] The primary mechanism of action involves the activation of PKA, which in turn modulates the activity of downstream targets, including members of the Bcl-2 family of apoptosis-regulating proteins.[5]
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound in inducing apoptosis in various cancer cell lines, as well as its effects in an in vivo model.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Cell Line | Concentration | Incubation Time | Observed Effect | Citation(s) |
| Esophageal Cancer (Eca-109) | 20 µM | 24 and 48 hours | Induction of apoptosis | |
| Malignant Glioma (A-172) | Not specified | Not specified | Reduced proliferation and induction of cell death | |
| Multiple Myeloma | Not specified | Not specified | Inhibition of cell growth and induction of cell death |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosage | Treatment Duration | Observed Effect | Citation(s) |
| Colorectal Cancer (CT26 tumor mice) | 60 mg/kg/day (i.p.) | 7 days | Reduced tumor size |
Signaling Pathway
The induction of apoptosis by this compound is primarily mediated through the activation of the PKA signaling pathway, which ultimately leads to the modulation of the Bcl-2 family of proteins and the activation of the intrinsic apoptotic cascade.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (sodium salt)
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain the cancer cell line in complete culture medium in a humidified incubator at 37°C with 5% CO₂. Passage the cells as needed to maintain sub-confluent cultures.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store the stock solution in aliquots at -20°C.
-
Cell Seeding: Seed the cancer cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Prepare serial dilutions of the this compound stock solution in the culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., apoptosis assays, western blotting). For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.
Figure 2. Experimental workflow for this compound treatment.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol details the use of Annexin V and PI staining to quantify apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS and then resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and control cells
-
TUNEL assay kit
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Harvest and wash cells as described previously.
-
Fix the cells in fixation buffer for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Resuspend the cells in the TdT reaction mix.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
Include a positive control (cells treated with DNase I) and a negative control (cells incubated with label solution without the TdT enzyme).
-
-
Staining and Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate secondary detection reagent (e.g., streptavidin-fluorochrome).
-
Counterstain with a nuclear stain (e.g., DAPI or PI) if desired.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Protocol 4: Western Blotting for Bcl-2 Family Proteins
This protocol is for assessing changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bad, anti-phospho-Bad (Ser155), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the harvested cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
-
By following these protocols, researchers can effectively investigate the pro-apoptotic effects of this compound in cancer cells and elucidate the underlying molecular mechanisms. Careful optimization of experimental conditions for specific cell lines is recommended for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-bromo-cAMP for Neuronal Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes. Due to its resistance to degradation by phosphodiesterases, this compound provides a sustained activation of cAMP-dependent signaling pathways, making it a valuable tool for in vitro studies of neuronal differentiation. By activating Protein Kinase A (PKA) and, in some contexts, the Exchange protein directly activated by cAMP (Epac), this compound can induce neurite outgrowth, promote the expression of neuronal markers, and drive the morphological and functional maturation of various cell types into neurons.[1][2]
These application notes provide a comprehensive overview of the use of this compound in neuronal differentiation studies, including its mechanism of action, quantitative effects on neuronal morphology, and detailed protocols for its application in common neuronal cell models.
Mechanism of Action: The cAMP Signaling Cascade in Neuronal Differentiation
This compound primarily exerts its effects by activating Protein Kinase A (PKA). Upon binding of this compound, the catalytic subunits of PKA are released and translocate to the nucleus, where they phosphorylate the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes crucial for neuronal differentiation, survival, and plasticity.[3]
In addition to the canonical PKA-CREB pathway, cAMP signaling can also proceed through the Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor for the small GTPase Rap1. The activation of Epac can contribute to neurite outgrowth and neuronal differentiation, sometimes in concert with PKA signaling. The downstream signaling from both PKA and Epac can also involve other kinase cascades, such as the Extracellular signal-regulated kinase (ERK) and Phosphatidylinositol 3-kinase (PI3K) pathways, which play essential roles in cytoskeletal rearrangement and gene expression required for neuronal maturation.
Quantitative Data on this compound-Induced Neuronal Differentiation
The following tables summarize the quantitative effects of this compound on neurite outgrowth and neuronal marker expression in different cell lines.
Table 1: Effect of this compound on Neurite Outgrowth in NT2 Cells
| This compound Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Control (0 µM) | ~20 | ~30 |
| 100 µM | ~35 | ~40 |
| 500 µM | ~45 | ~55 |
| 1000 µM (1 mM) | ~55 | ~70 |
Data adapted from a study on human embryonal carcinoma stem cells (NT2) treated for 48 hours. The percentage of neurite-bearing cells and neurite extension showed a dose-dependent increase.
Table 2: Effect of this compound on Neuronal Marker Expression in HXO-Rb44 Cells
| Treatment | Neuron-Specific Enolase (NSE) Expression (Relative Intensity) |
| Control | Baseline |
| 20 µM this compound (24 hours) | Significantly increased (P < 0.05-0.01) |
Data from a study on human retinoblastoma HXO-Rb44 cells, indicating that this compound upregulates the expression of the neuronal marker NSE.
Experimental Protocols
The following are detailed protocols for inducing neuronal differentiation using this compound in common cell lines.
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells
This protocol describes a method to induce neuronal differentiation in the human neuroblastoma cell line SH-SY5Y using this compound, often in combination with other agents like retinoic acid (RA) to enhance the neuronal phenotype.
References
- 1. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Immunocytochemistry and quantification of protein colocalization in cultured neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Immunocytochemistry for the characterization of hiPSC to Motor Neuron differentiation [protocols.io]
Application of 8-bromo-cAMP in Stem Cell Reprogramming: Enhancing Efficiency through p53 Pathway Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a cornerstone of regenerative medicine, is often hampered by low efficiency and slow kinetics. Small molecules that can modulate key signaling pathways are therefore invaluable tools for improving reprogramming outcomes. 8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic AMP that has been identified as a significant enhancer of iPSC generation. As an activator of protein kinase A (PKA), this compound influences multiple cellular processes, including a crucial interaction with the p53 tumor suppressor pathway, a known barrier to reprogramming.
These application notes provide a comprehensive overview of the use of this compound in stem cell reprogramming, including its mechanism of action, quantitative effects on efficiency, and detailed protocols for its application, both alone and in synergy with other small molecules like Valproic Acid (VPA).
Mechanism of Action
This compound enhances reprogramming efficiency primarily by facilitating the downregulation of the p53 signaling pathway, which is a significant roadblock to the process.[1] The introduction of reprogramming factors (Oct4, Sox2, Klf4, and c-Myc) into somatic cells can induce cellular stress, leading to the activation of p53. Activated p53 can trigger cell cycle arrest or apoptosis, thereby inhibiting the proliferation of cells undergoing reprogramming.
This compound, as a cAMP analog, activates PKA. This activation is thought to promote the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2 (also known as MDM2). The enhanced binding of HDM2 to p53 leads to increased ubiquitination and subsequent proteasomal degradation of p53. This transient downregulation of p53 protein levels during the early stages of reprogramming helps to overcome the p53-mediated barrier, allowing for more efficient iPSC formation.[1]
Additionally, the effects of this compound may also be attributed to the upregulation of cytokine-related and inflammatory pathways.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the efficiency of iPSC generation from human neonatal foreskin fibroblasts (HFF1).
| Treatment Condition | Concentration | Fold Increase in Reprogramming Efficiency | Reference |
| This compound | 0.5 mM | 2-fold | [1] |
| Valproic Acid (VPA) | 0.5 mM | Not specified in this study | [1] |
| This compound + VPA | 0.5 mM each | 6.5-fold (synergistic effect) |
Experimental Protocols
This section provides a general protocol for the generation of iPSCs from human fibroblasts using lentiviral transduction of reprogramming factors, incorporating the use of this compound and VPA.
Materials
-
Human dermal fibroblasts (e.g., HFF1)
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral vectors for Oct4, Sox2, Klf4, and c-Myc
-
Polybrene
-
Human ESC medium (e.g., KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF)
-
This compound (FW: 408.1 g/mol )
-
Valproic Acid (VPA)
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs) or Matrigel
-
Alkaline Phosphatase (AP) staining kit
Stock Solution Preparation
This compound (100 mM Stock):
-
Dissolve 40.81 mg of this compound in 1 mL of sterile PBS.
-
Warm gently at 37°C if needed to fully dissolve.
-
Filter sterilize through a 0.22 µm filter.
-
Aliquot and store at -20°C.
Valproic Acid (1 M Stock):
-
Prepare a 1 M stock solution in sterile water.
-
Filter sterilize and store in aliquots at -20°C.
Reprogramming Protocol
Day -1: Seeding Fibroblasts
-
Plate human fibroblasts onto a 6-well plate at a density of 5 x 104 cells per well in fibroblast culture medium.
Day 0: Lentiviral Transduction
-
Replace the medium with fresh fibroblast medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles for the four reprogramming factors (OSKM) to the cells.
-
Incubate overnight at 37°C, 5% CO2.
Day 1: Medium Change
-
Remove the virus-containing medium and replace it with fresh fibroblast medium.
Day 3: Plating on Feeder Layer and Small Molecule Treatment
-
Trypsinize the transduced fibroblasts and re-plate them onto a 10 cm dish containing mitotically inactivated MEFs (or a Matrigel-coated dish) in human ESC medium.
-
Supplement the human ESC medium with the small molecules:
-
Control: No small molecules.
-
8-Br-cAMP: Add this compound to a final concentration of 0.5 mM.
-
8-Br-cAMP + VPA: Add this compound to 0.5 mM and VPA to 0.5 mM.
-
Day 4 onwards: Culture and Monitoring
-
Change the medium every 1-2 days with fresh human ESC medium containing the respective small molecules.
-
Monitor the cells for morphological changes. iPSC colonies should start to appear around day 10-14.
Day 21-28: Colony Picking and Expansion
-
Identify and manually pick well-formed iPSC colonies based on morphology (sharp borders, high nucleus-to-cytoplasm ratio).
-
Transfer individual colonies to new wells with feeder cells (or Matrigel) for expansion.
-
Characterize the expanded iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4) and differentiation potential.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in enhancing iPSC generation.
Experimental Workflow
Caption: Experimental workflow for iPSC generation using this compound.
Conclusion
This compound is a valuable and effective small molecule for enhancing the efficiency of stem cell reprogramming. Its ability to transiently downregulate the p53 pathway, a major barrier to the process, makes it a powerful tool for researchers. The synergistic effect observed with VPA further underscores the potential of combining small molecules to optimize iPSC generation protocols. The methods and data presented here provide a solid foundation for the successful application of this compound in stem cell research and its potential translation into clinical applications.
References
Application Notes and Protocols: 8-bromo-cAMP in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a valuable tool in immunology research. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it effectively mimics the effects of endogenous cAMP by activating key downstream effectors. Its resistance to degradation by phosphodiesterases (PDEs) ensures a sustained intracellular signaling response, making it a reliable reagent for studying the diverse roles of the cAMP signaling pathway in immune cell function.
These application notes provide an overview of the common uses of this compound in immunological studies, along with detailed protocols for key experiments and a summary of relevant quantitative data.
Mechanism of Action
This compound primarily exerts its effects by activating two main downstream targets of cAMP:
-
Protein Kinase A (PKA): A serine/threonine kinase that phosphorylates a multitude of substrate proteins, leading to the regulation of various cellular processes, including gene expression, metabolism, and cell proliferation and apoptosis.
-
Exchange Protein Directly Activated by cAMP (Epac): A guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Activation of the Epac-Rap pathway influences cell adhesion, secretion, and cell-cell junction dynamics.
The sustained activation of these pathways by this compound allows researchers to dissect their specific roles in immune cell behavior.
Applications in Immunology
This compound is widely used to investigate a range of immunological processes, including:
-
Macrophage Activation and Cytokine Production: It modulates the production of both pro- and anti-inflammatory cytokines in macrophages, often in response to stimuli like lipopolysaccharide (LPS).
-
T Cell Proliferation and Differentiation: It can influence T lymphocyte activation, proliferation, and the differentiation into various effector and regulatory T cell subsets.
-
Neutrophil Apoptosis: It has been shown to protect neutrophils from apoptosis, thereby potentially influencing the resolution of inflammation.
-
B Cell Function: It can impact B cell activation, differentiation, and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound in various immunological assays.
| Cell Type | Assay | Parameter | Value | Reference(s) |
| Murine Macrophages | M-CSF-dependent proliferation | IC50 | 85 µM | [1] |
| Human THP-1 cells | IL-10 Production | Effective Concentration | 100 µM | [2] |
| Murine RAW 264.7 macrophages | MAPK Activation | Effective Concentration | 0.5 mM | [3] |
| Murine CD4+ T cells | T cell proliferation (in MLR) | Effective Concentration | 50 µM | [4] |
| Various immune cells | PKA Activation | Ka | 0.05 µM | [5] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound in immune cells.
Figure 1. Overview of this compound signaling pathways.
Figure 2. Experimental workflow for MAPK activation in macrophages.
Experimental Protocols
Protocol 1: Analysis of Cytokine Production in Macrophages
This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7 or THP-1) with this compound to assess its effect on cytokine production, particularly in the context of an inflammatory stimulus like LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or PBS)
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., IL-10, TNF-α, IL-6)
-
Cell lysis buffer (for gene expression analysis, optional)
-
Reagents for RT-qPCR (optional)
Procedure:
-
Cell Seeding: Seed macrophages into tissue culture plates at a density of 5 x 105 cells/mL and allow them to adhere overnight.
-
Pre-treatment (optional): If investigating the modulatory effect of this compound on LPS-induced responses, pre-treat the cells with this compound at the desired concentration (e.g., 100 µM for THP-1 cells) for 1-2 hours before adding LPS.
-
Stimulation:
-
For studying the direct effect of this compound: Add this compound to the cells at a final concentration of 100 µM. Include an untreated control.
-
For studying the modulatory effect: After pre-treatment, add LPS to a final concentration of 100 ng/mL. Include controls for untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours for cytokine protein measurement, or shorter time points for gene expression analysis).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (optional):
-
Wash the remaining cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA and perform reverse transcription to synthesize cDNA.
-
Analyze the gene expression of target cytokines using RT-qPCR.
-
Protocol 2: T Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on T cell proliferation in a mixed lymphocyte reaction (MLR).
Materials:
-
CD4+ T cells (responder cells)
-
Splenic stimulator cells (from an MHC-mismatched donor)
-
Complete RPMI-1640 medium
-
This compound (stock solution in sterile water or PBS)
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well round-bottom tissue culture plates
-
Cell harvester and scintillation counter (for [3H]-Thymidine incorporation) or flow cytometer (for CFSE/BrdU)
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of responder CD4+ T cells and irradiate the splenic stimulator cells to prevent their proliferation.
-
Co-culture Setup: In a 96-well plate, co-culture responder T cells (e.g., 1 x 105 cells/well) with stimulator cells (e.g., 2 x 105 cells/well).
-
Treatment: Add this compound to the co-cultures at a final concentration of 50 µM. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: 18 hours before harvesting, pulse the cultures with 1 µCi of [3H]-Thymidine per well. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
CFSE Staining: Prior to co-culture, label the responder T cells with CFSE. After the incubation period, harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 3: Neutrophil Apoptosis Assay
This protocol provides a framework for investigating the effect of this compound on neutrophil apoptosis.
Materials:
-
Freshly isolated human or murine neutrophils
-
Complete RPMI-1640 medium
-
This compound (stock solution in sterile water or PBS)
-
Apoptosis-inducing agent (e.g., TNF-α, if investigating protective effects)
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Cell Culture: Resuspend the isolated neutrophils in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Treatment:
-
To assess the direct effect on spontaneous apoptosis, treat the neutrophils with this compound at various concentrations.
-
To investigate the protective effect, pre-treat the neutrophils with this compound for 1 hour before adding an apoptosis-inducing agent like TNF-α.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Apoptosis Staining:
-
Harvest the neutrophils and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a potent and stable tool for elucidating the complex roles of the cAMP signaling pathway in the immune system. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate its effects on various immune cell functions. Careful optimization of concentrations and incubation times for specific cell types and experimental systems is recommended for achieving robust and reproducible results.
References
- 1. Effects of CTx and this compound on LPS-induced gene expression of cytokines in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Lippia sidoides Extract: Induction of IL-10 Through cAMP and p38 MAPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 8-bromo-cAMP Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes. Due to a bromine substitution at the 8th position, this compound exhibits increased lipophilicity, allowing it to readily cross cell membranes.[1][2] It is also more resistant to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP, resulting in a more sustained activation of downstream signaling pathways.[2][3] this compound is a potent activator of cAMP-dependent protein kinase (PKA) and is widely used in research to mimic the effects of elevated intracellular cAMP levels, thereby inducing cellular responses such as differentiation, apoptosis, and gene expression changes.[3] It has also been shown to activate the exchange protein activated by cyclic AMP (Epac).
These application notes provide a comprehensive guide to the preparation, storage, and application of this compound stock solutions for in vitro and in vivo research.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (sodium salt).
| Parameter | Value | Solvents | Notes | References |
| Molecular Weight | ~430.09 g/mol (sodium salt) | N/A | Batch-specific molecular weight may vary. | |
| Purity | ≥95-99% | N/A | As determined by HPLC. | |
| Solubility | ≥ 100 mg/mL | Water | Corresponds to ≥ 232.51 mM. | |
| ≥ 125 mg/mL | DMSO | Corresponds to ≥ 290.64 mM. Use freshly opened DMSO. | ||
| ≤ 7.4 mM | PBS (pH 7.2) | Warming to 37°C may be required for dissolution. | ||
| Storage (Solid) | -20°C | N/A | Store with a desiccant, protected from light. Stable for at least 12 months. | |
| Storage (Stock Solution) | -20°C or -80°C | Water, DMSO, PBS | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 3 months at -20°C. For longer-term storage (up to 6 months), -80°C is recommended. |
Signaling Pathway
This compound primarily functions by activating Protein Kinase A (PKA). As a cell-permeable analog of cAMP, it bypasses the need for adenylyl cyclase activation. Once inside the cell, it binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, leading to the regulation of various cellular processes. In some contexts, this compound can also activate other pathways, such as the Epac pathway, which in turn can activate small GTPases like Rac1 and Cdc42.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
This protocol describes the preparation of a high-concentration stock solution in sterile water, which is suitable for most in vitro applications.
Materials:
-
This compound, sodium salt (e.g., MW ~430.09 g/mol )
-
Sterile, nuclease-free water
-
Microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 43.01 mg.
-
Solubilization: Add the calculated volume of sterile water to the tube. For the example above, add 1 mL of sterile water.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label the aliquots with the compound name, concentration, date, and store them at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 6 months).
Protocol 2: Induction of Apoptosis in a Cancer Cell Line (Example)
This protocol provides a general framework for using an this compound stock solution to induce apoptosis in a cancer cell line, such as the Eca-109 esophageal cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Eca-109) cultured in appropriate media
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
100 mM this compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution. Prepare a working solution by diluting the stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentration. For example, to treat cells with 20 µM this compound, dilute the 100 mM stock 1:5000 in the medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same volume of the solvent used for the stock solution). Typical treatment concentrations range from 20 µM to 1 mM, and incubation times can vary from 24 to 48 hours or longer.
-
Apoptosis Assay: Following the incubation period, assess apoptosis using a standard method. For an Annexin V/PI assay:
-
Collect the cell culture supernatant (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them (e.g., with trypsin).
-
Combine the detached cells with the supernatant from the previous step and pellet by centrifugation.
-
Resuspend the cells in the binding buffer provided with the apoptosis kit.
-
Add Annexin V and PI stains according to the manufacturer's instructions.
-
Incubate in the dark as recommended.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Concluding Remarks
Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. The protocols outlined above provide a foundation for researchers to effectively utilize this valuable tool in studying cAMP-mediated signaling pathways. It is always recommended to consult the product-specific data sheet for any batch-to-batch variations in solubility and handling. The optimal concentration and treatment time for any given experiment should be determined empirically.
References
Long-Term Effects of 8-bromo-cAMP on Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of 8-bromo-cAMP, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), on various primary cell cultures. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved. This compound is a widely used tool to investigate the roles of cAMP in cellular processes, as it readily crosses the cell membrane and is more resistant to degradation by phosphodiesterases than endogenous cAMP.
Overview of this compound Effects
Long-term treatment with this compound can induce a variety of cellular responses depending on the cell type and the duration of exposure. Generally, it activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), initiating downstream signaling cascades that can lead to changes in gene expression, differentiation, proliferation, and cell viability.
Data Presentation: Quantitative Effects of Long-Term this compound Treatment
The following tables summarize the quantitative effects of prolonged this compound exposure on different primary cell cultures as reported in the literature.
Table 1: Effects of this compound on Primary Astrocytes
| Parameter | Cell Type | Treatment Conditions | Time Point | Result |
| Glutamine Synthetase Activity | Rat Astrocytes | 1 mM this compound + 1 µM Dexamethasone | 4 days | 7.5-fold increase in cell extracts[1] |
| Intracellular Glutamine Synthesis | Rat Astrocytes | 1 mM this compound + 1 µM Dexamethasone | 4 days | 2-fold increase[1] |
| Glial Fibrillary Acidic Protein (GFAP) Expression | Primary Astrocytes | Not specified | > 7 days | Increased mRNA and protein levels[2] |
| CCL2 mRNA Levels | Cultured Astrocytes | Not specified | 8 days | Decreased[3] |
| TNFα Expression | Cultured Astrocytes | Not specified | 8 days | Decreased[3] |
| GLT-1 mRNA and Protein Expression | Cultured Astrocytes | Not specified | Prolonged | Increased |
Table 2: Effects of this compound on Primary Hepatocytes
| Parameter | Cell Type | Treatment Conditions | Time Point | Result |
| Beta-Adrenoceptor Density | Rat Hepatocytes | Not specified | At plating | Enhanced acquisition |
| Cellular ATP Levels | Rat Hepatocytes | Not specified | Not specified | Decreased |
| Albumin Secretion | Rat Hepatocytes in co-culture | Not specified | > 2 months | Maintained at high levels |
Table 3: Effects of this compound on Other Primary Cell Types
| Parameter | Cell Type | Treatment Conditions | Time Point | Result |
| Cell Viability | MC3T3-E1 Osteoblast-like cells | 100 µM this compound | 1, 3, 7 days | No significant change with 1-day treatment; continuous treatment inhibited proliferation |
| VEGF Production | MC3T3-E1 Osteoblast-like cells | 100 µM this compound | 24 hours | Significantly increased |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 Osteoblast-like cells | 100 µM this compound (1 day) | 7 days | Significantly increased |
| Neuronal Survival | Spinal Cord-Dorsal Root Ganglion Cultures | Not specified | Critical developmental period | Attenuated cell death induced by electrical blockade |
| SRC-1 Phosphorylation | Transfected COS-1 cells | 1 mM this compound | Not specified | 1.8-fold increase |
Signaling Pathways and Visualizations
Long-term exposure to this compound primarily activates the PKA and Epac signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the long-term effects of this compound on primary cell cultures.
Primary Cell Culture Protocols
4.1.1. Primary Astrocyte Culture
This protocol is adapted for the isolation and culture of primary astrocytes from neonatal mouse or rat pups.
-
Materials: Neonatal mouse/rat pups (P1-P3), DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Poly-D-lysine coated flasks/plates.
-
Procedure:
-
Euthanize pups according to approved institutional guidelines.
-
Dissect cortices in ice-cold HBSS.
-
Mince the tissue and incubate with Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate cells on Poly-D-lysine coated flasks.
-
Change the medium every 2-3 days.
-
After 7-10 days, shake the flasks to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.
-
For long-term this compound treatment, add the desired concentration of this compound to the culture medium and refresh with each medium change.
-
4.1.2. Primary Hepatocyte Culture
This protocol describes the isolation and culture of primary hepatocytes from adult rats.
-
Materials: Adult rat, Collagenase solution, Perfusion buffer, Williams' Medium E, FBS, Penicillin-Streptomycin, Collagen-coated plates.
-
Procedure:
-
Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.
-
Excise the liver and gently disperse the cells in culture medium.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells by centrifugation.
-
Determine cell viability using Trypan Blue exclusion.
-
Plate viable hepatocytes on collagen-coated plates.
-
Allow cells to attach for several hours, then replace the medium.
-
For long-term treatment, introduce this compound into the culture medium after cell attachment and maintain throughout the culture period.
-
4.1.3. Primary Cortical Neuron Culture
This protocol is for the isolation and culture of primary cortical neurons from embryonic rodents.
-
Materials: Embryonic day 18 (E18) rat or mouse embryos, Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin, Papain, DNase I, Poly-D-lysine/Laminin coated plates.
-
Procedure:
-
Isolate cortices from E18 embryos in a sterile environment.
-
Digest the tissue with Papain and DNase I at 37°C.
-
Gently dissociate the tissue into a single-cell suspension.
-
Plate neurons on Poly-D-lysine/Laminin coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Change half of the medium every 3-4 days.
-
Initiate long-term this compound treatment by adding it to the culture medium at the desired concentration.
-
Key Experimental Assays
References
- 1. Effect of this compound and dexamethasone on glutamate metabolism in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DBcAMP effect on the expression of GFAP and of its encoding mRNA in astroglial primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Astrocytic cAMP Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-bromo-cAMP solubility issues and solutions
Welcome to the technical support center for 8-bromo-cAMP. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions, detailed protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 8-Bromoadenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[2] Due to the bromine substitution at the 8th position, it is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to native cAMP, resulting in a more sustained activation of PKA.
Q2: What is the most common form of this compound used in research?
A2: The sodium salt of this compound is the most commonly used form in research due to its good solubility in aqueous solutions.
Q3: How should this compound be stored?
A3: As a solid, this compound should be stored at -20°C. Stock solutions are also typically stored at -20°C and are stable for up to three months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit anti-proliferative and apoptotic effects in various cancer cell lines. The specific concentration at which it becomes cytotoxic can vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Q5: Besides PKA activation, are there other known effects of this compound?
A5: While primarily known as a PKA activator, this compound has been shown to have other effects, such as inducing differentiation and apoptosis in certain cancer cell lines and enhancing the induction of pluripotency in human fibroblast cells. It can also activate the exchange protein activated by cyclic AMP (Epac).
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
-
Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation is observed.
-
Possible Causes & Solutions:
-
Incorrect Solvent: While this compound sodium salt is highly soluble in water and DMSO, the free acid form may have different solubility characteristics. Ensure you are using the appropriate solvent for your specific form of the compound.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution to 37°C can aid in dissolution.
-
Insufficient Mixing: Ensure vigorous mixing. Vortexing or sonication can help to dissolve the compound completely.
-
High Concentration: You may be exceeding the solubility limit of the compound in the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute stock solution.
-
Hygroscopic Compound: The lyophilized form can be sensitive to humidity, which may affect its solubility. Ensure the product is stored in a desiccated environment.
-
Issue 2: Precipitation of this compound in Cell Culture Media
-
Symptom: A precipitate forms in the cell culture medium after the addition of the this compound stock solution, either immediately or over time in the incubator.
-
Possible Causes & Solutions:
-
Solvent Shock: Adding a concentrated DMSO stock directly to the aqueous culture medium can cause the compound to precipitate. To avoid this, pre-warm the cell culture medium to 37°C before adding the compound and mix gently but thoroughly. It is also recommended to use a final DMSO concentration of less than 0.5% in your culture medium.
-
Temperature and pH Shifts: Changes in temperature and pH between the bench and the incubator can affect compound solubility. Ensure your media is properly buffered for the CO2 environment of your incubator.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation over time. It is advisable to test the stability of your final working solution over the intended duration of your experiment.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. Aliquoting the stock solution is highly recommended.
-
Quantitative Data Summary
The solubility of this compound sodium salt in common laboratory solvents is summarized in the table below. Please note that these are general guidelines, and batch-to-batch variation may occur.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Water | ≥ 100 | ~232.5 | Soluble up to 100 mM. |
| DMSO | ≥ 125 | ~290.6 | Use of fresh, non-hygroscopic DMSO is recommended. |
| PBS (pH 7.2) | 100 | ~232.5 | May require warming to 37°C for complete dissolution. |
Molecular Weight of this compound sodium salt is approximately 430.1 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound Sodium Salt
-
Weighing: Accurately weigh out the desired amount of this compound sodium salt powder. For example, for 1 mL of a 100 mM solution, weigh out 43.01 mg.
-
Solubilization: Add the appropriate volume of sterile, deionized water to the powder.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to three months.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath or incubator.
-
Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: Add the appropriate volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Gently mix the final solution by pipetting up and down or by swirling the culture vessel. Avoid vigorous vortexing which can be detrimental to cells.
-
Immediate Use: Use the prepared medium immediately for your experiment.
Visualizations
Signaling Pathway
Caption: Activation of the PKA signaling pathway by cell-permeable this compound.
Experimental Workflow
Caption: A standard workflow for preparing and using this compound in cell culture experiments.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting precipitation issues with this compound.
References
Technical Support Center: 8-bromo-cAMP in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-cAMP in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and culture media?
This compound is a derivative of cyclic adenosine monophosphate (cAMP) designed to be more resistant to degradation by phosphodiesterases (PDEs), enzymes that break down cAMP.[1][2][3][4][5] While it is more stable than cAMP, it is not entirely immune to degradation, especially during long-term cell culture experiments. For prolonged experiments, a more metabolically stable analog, Sp-8-Br-cAMPS, may be considered.
Q2: What are the optimal storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C with a desiccant and protected from light. Stock solutions, typically prepared in water or a buffer like PBS, should be made fresh whenever possible. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to three months.
Q3: What factors can contribute to the degradation of this compound in my cell culture experiments?
Several factors can influence the stability of this compound in culture media:
-
Enzymatic Degradation: Although more resistant than cAMP, this compound can be slowly metabolized by PDEs present in cell lysates or secreted by cells.
-
pH: The optimal pH for the activity of Protein Kinase A (PKA), a primary target of this compound, is within the physiological range of 7.0-7.4. Deviations from this pH range in the culture medium could potentially affect the stability of this compound.
-
Temperature: Standard cell culture conditions (37°C) will result in a faster degradation rate compared to storage at lower temperatures.
-
Serum Components: If you are using an acetoxymethyl (AM) ester version of this compound for enhanced membrane permeability, be aware that serum contains active esterases that can cleave the AM group, potentially affecting its delivery and stability.
Q4: My cells are not showing the expected response to this compound. What could be the issue?
If you are not observing the expected biological effect, consider the following:
-
Compound Degradation: The this compound may have degraded in your culture medium. Consider preparing fresh solutions and reducing the incubation time if possible.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Suboptimal pH: Ensure your culture medium is buffered to a physiological pH (typically 7.2-7.4) to ensure optimal activity of the downstream signaling pathways.
-
Cell Health: The overall health and viability of your cells can impact their ability to respond to signaling molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound | Degradation of this compound in the culture medium. | Prepare fresh this compound solution for each experiment. Minimize the time the compound is in the incubator. Consider using a more stable analog like Sp-8-Br-cAMPS for long-term studies. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and experimental setup. | |
| Issues with cell health or passage number. | Ensure cells are healthy, within a low passage number, and free from contamination. | |
| Variability between experiments | Inconsistent preparation or storage of this compound stock solutions. | Prepare a large batch of stock solution, aliquot into single-use volumes, and store at -20°C to avoid freeze-thaw cycles. |
| Fluctuations in incubator conditions (temperature, CO2, humidity). | Regularly calibrate and monitor incubator conditions to ensure a stable environment. | |
| Unexpected off-target effects | Degradation products of this compound may have biological activity. | If degradation is suspected, analyze the purity of the this compound in your media over time using HPLC. |
| Contamination of the this compound stock. | Use a high-purity grade of this compound and sterile techniques when preparing solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions.
1. Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated ELISA kit for cAMP that shows cross-reactivity with this compound.
2. Procedure:
-
Prepare a stock solution of this compound in sterile water or PBS at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration (e.g., 100 µM) in your culture medium in sterile conical tubes. Prepare separate tubes for media with and without serum.
-
Immediately take a sample from each tube for the time point zero (T=0) analysis.
-
Place the tubes in a 37°C incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Store all samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using HPLC-UV (monitoring at approximately 264 nm) or a suitable ELISA.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in your specific media.
Visualizations
References
Technical Support Center: 8-bromo-cAMP in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-bromo-cAMP in cellular assays. Our goal is to help you mitigate potential off-target effects and ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
8-Bromoadenosine 3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes.[1] Its primary on-target effects are the activation of cAMP-dependent protein kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac).[2][3] The bromine substitution at the 8th position increases its lipophilicity, facilitating passage across cell membranes, and confers resistance to degradation by phosphodiesterases (PDEs), leading to a more sustained effect compared to endogenous cAMP.[1][4]
Q2: What are the known off-target effects of this compound?
While widely used to mimic elevated intracellular cAMP levels, this compound can elicit several off-target effects that may confound experimental results. These include:
-
PKA-independent signaling: this compound can influence cellular processes independently of PKA activation. For instance, it has been shown to affect Akt phosphorylation and membrane ruffling in a PKA-independent manner.
-
Modulation of other signaling pathways: Studies have demonstrated that this compound can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Erk-1/2. This can occur indirectly through PKA-mediated signaling.
-
Effects on cell proliferation: Continuous treatment with this compound can inhibit the proliferation of various cell types, including MC3T3-E1 osteoblast-like cells and HUVECs. This anti-proliferative effect is a critical consideration in long-term experiments.
-
PDE Inhibition: Although more resistant to hydrolysis by PDEs than cAMP, at high concentrations, this compound may still interact with and potentially inhibit certain PDEs, leading to a broader impact on cyclic nucleotide signaling.
Q3: When should I be concerned about the metabolic stability of this compound?
Contrary to common belief, this compound is not completely metabolically stable and can be slowly metabolized by PDEs. For long-term incubation experiments, this degradation could lead to a decrease in the effective concentration of the compound. In such cases, using a phosphorothioate-modified analog like Sp-8-Br-cAMPS, which is more resistant to metabolic degradation, is recommended.
Q4: Are there more specific cAMP analogs I can use to dissect signaling pathways?
Yes, to differentiate between PKA and Epac-mediated effects, more selective cAMP analogs are available. For example:
-
6-Bnz-cAMP is an analog that exclusively targets and activates PKA.
-
8-CPT-2Me-cAMP is an analog that specifically activates Epac.
Using these more selective analogs in parallel with this compound can help elucidate the specific downstream pathways responsible for an observed cellular response.
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in my cellular assay after this compound treatment.
-
Possible Cause: Off-target effects are likely influencing your results. The observed phenotype may not be solely due to the canonical cAMP-PKA pathway.
-
Troubleshooting Steps:
-
Validate with selective analogs: As mentioned in FAQ Q4, use PKA-specific (6-Bnz-cAMP) and Epac-specific (8-CPT-2Me-cAMP) activators to determine the contribution of each pathway to your observed effect.
-
Perform a dose-response curve: High concentrations of this compound are more likely to induce off-target effects. Determine the minimal effective concentration required to elicit your desired on-target response.
-
Inhibit downstream pathways: If you suspect activation of an off-target pathway (e.g., MAPK), use a specific inhibitor for that pathway in conjunction with this compound to see if the unexpected phenotype is rescued. For example, a MEK inhibitor could be used to block the Erk-1/2 pathway.
-
Consider the duration of treatment: Continuous, long-term exposure to this compound can lead to anti-proliferative effects. Consider shorter treatment times or a "washout" period in your experimental design.
-
Issue 2: Observing a decrease in cell viability or proliferation in my long-term culture.
-
Possible Cause: this compound has known anti-proliferative effects with continuous treatment.
-
Troubleshooting Steps:
-
Assess cell viability: Use a standard cell viability assay (e.g., MTS or trypan blue exclusion) to quantify the cytotoxic or cytostatic effects of your this compound treatment.
-
Optimize treatment duration: Compare the effects of a short, acute treatment (e.g., 1-24 hours) versus continuous exposure. A one-day treatment may be sufficient to induce the desired signaling without significantly impacting cell proliferation.
-
Use a more stable analog for long-term studies: If prolonged activation of cAMP signaling is required, consider using Sp-8-Br-cAMPS, which is more resistant to degradation and may allow for the use of lower, less toxic concentrations.
-
Quantitative Data Summary
Table 1: Effects of this compound and other cAMP Analogs on Cellular Responses
| Cell Line | Compound | Concentration | Duration | Observed Effect | Reference |
| MC3T3-E1 | This compound | 100 µM | 24 hours | Significantly promoted VEGF secretion | |
| MC3T3-E1 | 6-Bnz-cAMP | 100 µM | 24 hours | No significant effect on VEGF secretion | |
| MC3T3-E1 | 8-CPT-2Me-cAMP | 100 µM | 24 hours | No significant effect on VEGF secretion | |
| MC3T3-E1 | This compound | 100 µM | Continuous (7 days) | Significantly decreased cell proliferation | |
| HUVECs | This compound | 100 µM | Continuous (7 days) | Significantly decreased cell proliferation | |
| COS-1 | This compound | 1 mM | 12-14 hours | 1.8-fold increase in SRC-1 phosphorylation | |
| WRT cells | This compound | 1 mM | 45 minutes | Increased Akt phosphorylation (PKA-independent) |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of treatment. For adherent cells, allow them to attach overnight.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. Replace the existing medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours), depending on the specific assay and expected cellular response.
-
Downstream Analysis: Following incubation, proceed with your intended downstream assay, such as cell lysis for western blotting, RNA extraction for qPCR, or a cell-based functional assay.
Protocol 2: Assessing cAMP Levels using a Competitive ELISA
This protocol provides a general overview. Specific details may vary based on the commercial kit used.
-
Cell Culture and Treatment: Culture and treat cells with your test compounds (e.g., GPCR agonists, antagonists, or this compound as a positive control) in a 96-well plate. Include a phosphodiesterase inhibitor like IBMX (1 mM) in the stimulation buffer to prevent cAMP degradation.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the assay kit. This step releases the intracellular cAMP.
-
ELISA Procedure:
-
Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.
-
Add the cAMP-enzyme conjugate to each well.
-
Add the anti-cAMP antibody to each well.
-
Incubate the plate to allow for competitive binding of the sample/standard cAMP and the cAMP-enzyme conjugate to the antibody.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition and Signal Detection: Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cAMP concentration in your samples based on the standard curve.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
References
Optimizing 8-bromo-cAMP incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing 8-bromo-adenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) incubation time to achieve maximal and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The optimal incubation time is highly dependent on the biological endpoint being measured, the cell type, and the concentration of this compound used. Effects can be observed across a wide temporal range, from minutes for rapid phosphorylation events to several days for processes like cellular differentiation.
-
Short-term (5-60 minutes): Ideal for studying rapid signaling events like protein phosphorylation. For example, activation of the MAPK pathway, measured by Erk-1/2 phosphorylation, can be detected within 5 minutes in COS-1 cells[1][2]. Phosphorylation of other proteins, like Bora, has been observed after a 30-minute treatment[3].
-
Intermediate-term (1-6 hours): Suitable for examining changes in mRNA stability and early gene expression. Incubation for 3 hours has been used to study the half-life of CD14 mRNA in RAW 264.7 cells[4].
-
Long-term (12-48 hours): Commonly used for measuring changes in protein expression, secretion, apoptosis, and reporter gene activity. A 24-hour incubation is frequently employed for reporter assays, inducing VEGF secretion, and studying apoptosis[5].
-
Extended-term (Days): Required for complex biological processes like cellular differentiation and assessing long-term effects on proliferation. Experiments measuring osteoblastic differentiation and cell proliferation have used incubation periods ranging from 1 to 7 days.
Q2: What is a typical working concentration for this compound?
A2: The effective concentration of this compound can range from the low micromolar to the millimolar level, depending on the cell type's permeability and the desired biological effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Cell Type | Concentration | Incubation Time | Endpoint Measured | Reference |
| MC3T3-E1 | 100 µM | 1 day | VEGF Secretion | |
| COS-1 | 1 mM | 5 minutes | Erk-1/2 Phosphorylation | |
| COS-1 | 1 mM | 12-24 hours | SRC-1 Phosphorylation / Gene Activation | |
| Eca-109 | 20 µM | 24 / 48 hours | Apoptosis | |
| RAW 264.7 | 0.5 mM | 3 hours | mRNA Half-life | |
| HFF1 | 0.1 - 0.5 mM | 10 days | Cellular Reprogramming | |
| HeLa | Not Specified | 30 minutes | Bora Phosphorylation |
Q3: How does this compound work and what signaling pathways does it activate?
A3: this compound is a cell-permeable analog of cyclic AMP (cAMP). The bromine substitution at position 8 makes the molecule more lipophilic, allowing it to cross the cell membrane. Once inside the cell, it mimics endogenous cAMP by activating downstream effectors. The primary targets are cAMP-dependent Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). Activation of these pathways can also indirectly lead to the modulation of other signaling cascades, such as the MAPK/Erk pathway.
Q4: How stable is this compound in cell culture media?
A4: this compound is considered more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs) than endogenous cAMP, which contributes to its long-acting effects. However, it is not completely immune to metabolism and can be slowly broken down by PDEs, especially during long incubation periods. For experiments lasting several days with continuous exposure, researchers should consider replacing the media with freshly prepared this compound every 3 to 4 days or using a more metabolically stable analog, such as Sp-8-Br-cAMPS, to avoid potential side effects from compound degradation.
Q5: How should I prepare and store this compound stock solutions?
A5: Proper handling is critical for reproducible results.
-
Reconstitution: this compound sodium salt is soluble in water and DMSO. For a stock solution, dissolve the powder in sterile water or PBS to a concentration of 10-100 mM. If the compound does not dissolve readily, gentle warming in a 37°C water bath can help.
-
Storage: Store the lyophilized powder at -20°C with a desiccant. Once reconstituted, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. While some sources suggest aqueous solutions are stable for up to three months at -20°C, it is best practice to prepare fresh stock solutions regularly.
Troubleshooting Guide
Problem: I am observing no or a very weak response after treatment.
This is a common issue that can often be resolved by systematically evaluating the experimental parameters.
-
Possible Cause 1: Sub-optimal Incubation Time.
-
Solution: The kinetics of your desired effect may be faster or slower than your chosen time point. Perform a time-course experiment, collecting samples at multiple intervals (e.g., 5 min, 30 min, 2h, 8h, 24h) to identify the peak response time.
-
-
Possible Cause 2: Sub-optimal Concentration.
-
Solution: Your cells may require a higher or lower concentration for the desired effect. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) to find the most effective dose.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from the lyophilized powder and repeat the experiment.
-
-
Possible Cause 4 (for AM esters): Serum Interference.
-
Solution: If you are using this compound-AM, esterases present in serum (even heat-inactivated serum) can cleave the AM group extracellularly, preventing the compound from entering the cells. Incubate the cells with this compound-AM in serum-free media for at least 15-30 minutes before adding serum-containing media.
-
Problem: I am observing high cell toxicity or death.
-
Possible Cause 1: Incubation Time is Too Long.
-
Solution: Continuous exposure to high levels of cAMP can be cytotoxic to some cell lines. Try reducing the incubation time. In some cases, a short treatment of 24 hours is sufficient to induce a long-lasting differentiation effect without the toxicity seen from continuous treatment over several days.
-
-
Possible Cause 2: Concentration is Too High.
-
Solution: The concentration used may be above the toxic threshold for your cells. Reduce the concentration of this compound based on the results of a dose-response and cell viability assay (e.g., MTS or MTT).
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%, and ideally <0.1%). Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to rule out solvent effects.
-
Key Experimental Protocols
Protocol 1: Workflow for Optimizing Incubation Time
This protocol provides a general framework for determining the optimal treatment duration for your specific assay.
References
- 1. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cAMP-PKA signaling initiates mitosis by phosphorylating Bora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-bromo-cAMP Cytotoxicity at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-bromo-cAMP in their experiments. The information focuses on the cytotoxic effects observed at high concentrations of this cyclic AMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-bromoadenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] By mimicking endogenous cAMP, this compound can modulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
While at lower concentrations, this compound is often used to stimulate cAMP signaling pathways, at higher concentrations, it can induce anti-proliferative and apoptotic effects in various cell types, particularly in cancer cells. This cytotoxicity is often mediated by the sustained activation of PKA, which can lead to cell cycle arrest and the initiation of the apoptotic cascade. However, PKA-independent mechanisms may also contribute to its cytotoxic effects.
Q3: What are the typical manifestations of this compound-induced cytotoxicity?
The primary manifestations of this compound cytotoxicity at high concentrations include:
-
Reduced Cell Viability: A decrease in the number of living and metabolically active cells.
-
Induction of Apoptosis: Programmed cell death characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.
-
Cell Cycle Arrest: Blockade of cell cycle progression, often at the G2/M phase.
Q4: I am observing unexpected levels of cytotoxicity in my experiments. What are some potential reasons?
Unexpected cytotoxicity could be due to several factors:
-
Concentration: Ensure the final concentration of this compound in your culture medium is accurate. High concentrations are known to be cytotoxic.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Contamination: Microbial contamination of cell cultures can lead to cell death.
Q5: How can I mitigate the cytotoxic effects of this compound if I only want to study its PKA-activating properties?
To minimize cytotoxicity while still activating PKA, consider the following:
-
Titration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
-
Time-Course: Limit the duration of exposure to this compound. Short-term stimulation may be sufficient to activate PKA without inducing significant cell death.
-
Alternative Agonists: Explore other cAMP analogs that may have a different cytotoxicity profile.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well of your microplate. Use a multichannel pipette for consistency.
-
-
Possible Cause: Uneven drug distribution.
-
Solution: Mix the plate gently by tapping or using an orbital shaker after adding this compound to ensure even distribution.
-
-
Possible Cause: Edge effects in microplates.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: Cell line resistance.
-
Solution: The selected cell line may be inherently resistant to this compound-induced cytotoxicity. Consider using a different cell line known to be sensitive or increasing the concentration range and incubation time.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and activity of your this compound stock. If possible, test it in a well-characterized sensitive cell line as a positive control.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Review and optimize your cytotoxicity assay protocol, including incubation times and reagent concentrations.
-
Quantitative Data
The cytotoxic effects of this compound are cell-type dependent. The following table summarizes reported cytotoxic concentrations for this compound in different cell lines.
| Cell Line | Concentration | Effect | Citation |
| Eca-109 (Esophageal Cancer) | 20 µM | Apoptosis induction | |
| MC3T3-E1 (Mouse Osteoblast-like) & HUVECs | 100 µM (continuous treatment) | Inhibition of proliferation | |
| ARO (Human Thyroid Carcinoma) | Not specified | Inhibition of cell metabolism | |
| CT26 (Mouse Colon Carcinoma) | 60 mg/kg/day (in vivo) | Tumor reduction |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
TUNEL Assay for Apoptosis Detection
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as desired.
-
Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from treated and control cells
-
96-well plate
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell suspension from treated and control cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound-induced cytotoxicity.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Logical Relationship
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
Technical Support Center: 8-bromo-cAMP Experimental Guidance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 8-bromo-cAMP, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (8-bromoadenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in research to mimic the effects of endogenous cAMP. Due to the bromine substitution at the 8th position of the adenine ring, it is more lipophilic than cAMP, allowing it to cross cell membranes. Its primary function is to activate cAMP-dependent protein kinase (PKA), a key enzyme in many cellular signaling pathways.[1][2]
Q2: Is this compound completely resistant to hydrolysis?
Contrary to a common misconception, this compound is not completely resistant to hydrolysis. While it is more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs) than cAMP, it is still slowly metabolized by these enzymes.[3] This can be a significant factor in experiments, especially those involving long incubation periods.
Q3: What are phosphodiesterases (PDEs) and how do they affect my experiments with this compound?
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the phosphodiester bond in cAMP and/or cGMP, converting them to their inactive 5'-monophosphate forms. By degrading this compound, PDEs can reduce its effective concentration over time, leading to inconsistent or weaker-than-expected experimental results. There are 11 families of PDEs, with PDE3 and PDE4 being major contributors to cAMP degradation in many cell types.
Q4: How can I prevent the hydrolysis of this compound in my experiments?
The most effective way to prevent the hydrolysis of this compound is to co-incubate it with one or more phosphodiesterase inhibitors. These inhibitors block the active site of PDEs, thereby preventing the degradation of this compound and maintaining its effective concentration.
Q5: Which PDE inhibitors are recommended for use with this compound?
The choice of PDE inhibitor depends on the specific requirements of your experiment:
-
For broad-spectrum inhibition: 3-isobutyl-1-methylxanthine (IBMX) is a non-selective PDE inhibitor and is commonly used to prevent the degradation of cAMP analogs.
-
For specific inhibition: If you are studying the effects of a particular PDE family, you can use selective inhibitors. For example, Rolipram is a selective inhibitor of PDE4.
Q6: Are there more stable alternatives to this compound for long-term experiments?
Yes, for experiments requiring long incubation periods, it is highly recommended to use a more metabolically stable analog, such as Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer).[3] The phosphorothioate modification makes this analog significantly more resistant to hydrolysis by PDEs.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results with this compound.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound by endogenous PDEs. | Co-incubate your cells with a broad-spectrum PDE inhibitor like IBMX (recommended starting concentration: 100-500 µM). For more targeted inhibition, use a selective inhibitor like Rolipram (for PDE4, recommended starting concentration: 10-50 µM). |
| Improper storage of this compound stock solution. | Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Cell health and confluency. | Ensure your cells are healthy, within a consistent passage number, and at an appropriate confluency, as these factors can affect their response. |
Issue 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Non-specific effects of high concentrations of this compound. | Lower the concentration of this compound and perform a dose-response experiment to find the lowest effective concentration. |
| Off-target effects of PDE inhibitors. | If using a non-selective inhibitor like IBMX, consider switching to a more selective inhibitor for a specific PDE family relevant to your system. |
| Solvent effects. | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that could cause cellular stress or off-target effects (typically <0.1%). |
Data Presentation
Quantitative Data on this compound and Related Compounds
| Compound | Target | Km / Ka / IC50 | Enzyme/System | Reference |
| This compound | PKA | Ka = 0.05 µM | Purified PKA | [4] |
| This compound | PDE9 | Km = 5.99 µM | Recombinant PDE9 | |
| cAMP | PDE4 | Km = 3 µM | HEK-293 cells | |
| IBMX | PDE1 | IC50 = 19 µM | - | |
| PDE2 | IC50 = 50 µM | - | ||
| PDE3 | IC50 = 18 µM | - | ||
| PDE4 | IC50 = 13 µM | - | ||
| PDE5 | IC50 = 32 µM | - | ||
| PDE7 | IC50 = 7 µM | - | ||
| Rolipram | PDE4 | - | - |
Experimental Protocols
Protocol 1: General Cell Culture Experiment with this compound and a PDE Inhibitor
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO). Store at -20°C.
-
Prepare a stock solution of your chosen PDE inhibitor (e.g., 100 mM IBMX in DMSO). Store at -20°C.
-
-
Pre-treatment with PDE Inhibitor (Optional but Recommended):
-
Dilute the PDE inhibitor stock solution in your cell culture medium to the desired final concentration (e.g., 100 µM IBMX).
-
Remove the old medium from your cells and replace it with the medium containing the PDE inhibitor.
-
Incubate for 30-60 minutes at 37°C.
-
-
Treatment with this compound:
-
Dilute the this compound stock solution in cell culture medium (with or without the PDE inhibitor, depending on your pre-treatment step) to the desired final concentration.
-
Add the this compound-containing medium to your cells.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your intended downstream analysis, such as Western blotting for phosphorylated proteins (e.g., p-CREB), gene expression analysis, or functional assays.
Protocol 2: PKA Activity Assay
This protocol outlines the general steps for measuring PKA activity in cell lysates after treatment with this compound.
-
Cell Treatment: Treat your cells with this compound (with or without a PDE inhibitor) as described in Protocol 1.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PKA Activity Assay:
-
Use a commercially available PKA activity assay kit (e.g., colorimetric or fluorescent).
-
Follow the manufacturer's instructions, which typically involve incubating the cell lysate with a PKA-specific substrate and ATP.
-
Measure the phosphorylation of the substrate as an indicator of PKA activity.
-
-
Data Analysis: Normalize the PKA activity to the total protein concentration for each sample.
Visualizations
Caption: this compound signaling pathway and the role of PDE inhibitors.
Caption: A typical experimental workflow for studying PKA activation.
Caption: Logical approach to preventing this compound hydrolysis.
References
- 1. This compound attenuates human airway epithelial barrier disruption caused by titanium dioxide fine and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. benchchem.com [benchchem.com]
Variability in experimental results with 8-bromo-cAMP
Welcome to the technical support center for 8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental results when using this potent cell-permeable cAMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog that effectively mimics the actions of endogenous cAMP. Its primary research applications include:
-
Activation of Protein Kinase A (PKA): this compound is a potent activator of PKA, a key enzyme in many cellular signaling pathways.[1][2][3]
-
Induction of Cell Differentiation: It has been shown to induce differentiation in various cell types, including human iPS cells into intestinal epithelial cells.[4]
-
Apoptosis Induction: In some cancer cell lines, this compound can induce apoptosis.[1]
-
Gene Expression Studies: It is used to study the regulation of gene expression through cAMP-responsive elements (CREs).
-
Neuroscience Research: Investigating the role of cAMP in neuronal function and signaling.
Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in experiments using this compound can arise from several factors:
-
Compound Stability and Storage: Improper storage of this compound can lead to degradation. It should be stored at -20°C as a solid and protected from light. For long-term storage, a desiccant is recommended. Stock solutions are also best stored at -20°C or -80°C and should be freshly prepared if possible.
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound. Impurities can lead to off-target effects.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence the cellular response to this compound.
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell types and the desired biological outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.
-
Metabolic Degradation: Although more resistant to phosphodiesterases (PDEs) than cAMP, this compound can still be metabolized by these enzymes, especially during long incubation periods. This can lead to a decrease in its effective concentration over time.
Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
Cytotoxicity can be a concern, particularly with continuous or high-concentration treatments. Here are some troubleshooting steps:
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that elicits the desired biological response without causing significant cell death.
-
Reduce Incubation Time: Continuous treatment with this compound has been shown to inhibit cell proliferation in some cell lines. Consider shorter incubation times or pulsed treatments. For example, a one-day treatment has been shown to be effective for inducing osteoblastic differentiation without causing cytotoxicity.
-
Serum-Free Conditions: If using the acetoxymethyl (AM) ester form of this compound for enhanced cell permeability, it is recommended to apply it in serum-free media for at least 15 minutes, as serum esterases can reduce its efficacy.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the this compound) to ensure that the observed cytotoxicity is not due to the solvent itself.
Q4: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvents: this compound is soluble in aqueous buffers like PBS (pH 7.2) and water. For some applications, DMSO can also be used.
-
Preparation: To prepare a stock solution, for instance a 5 mM solution in PBS, you can resuspend 10 mg in 4.9 mL of PBS. If the compound does not dissolve completely, gentle warming in a 37°C water bath with periodic mixing can help.
-
Storage: It is recommended to prepare stock solutions fresh before use. If storage is necessary, aliquot the solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Troubleshooting Guides
Issue 1: No or Weak Biological Response
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage conditions (-20°C, protected from light). Use a fresh vial of the compound. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration. |
| Low Cell Permeability | Consider using the more lipophilic this compound-AM ester form for improved cell entry. |
| High PDE Activity | Co-incubate with a broad-spectrum PDE inhibitor like IBMX to prevent degradation of this compound. |
| Incorrect pH of Solution | Verify that the pH of your stock solution and final culture medium is within the optimal range for your cells. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Compound Impurities | Use high-purity (≥98%) this compound. |
| Solvent Effects | Always include a vehicle control in your experiments. If using DMSO, keep the final concentration below 0.1%. |
| Activation of Epac | This compound can also activate Exchange Protein Directly Activated by cAMP (Epac). To dissect the PKA vs. Epac-mediated effects, use specific agonists/antagonists for each pathway. |
| Non-specific Binding | Ensure that the observed effects are specific by using a PKA inhibitor (e.g., H89, KT 5720) as a negative control. |
Quantitative Data Summary
Recommended Working Concentrations
| Application | Cell Type | Concentration | Incubation Time | Reference |
| Apoptosis Induction | Esophageal cancer cell line (Eca-109) | 20 µM | 24 and 48 hours | |
| Decidualization | Human endometrial stromal cells | 0.5 mM | 2 days | |
| Reprogramming Enhancement | Human neonatal foreskin fibroblast (HFF1) | 0.1 - 0.5 mM | - | |
| Osteoblastic Differentiation | MC3T3-E1 cells | 100 µM | 1 day | |
| Inhibition of Macrophage Proliferation | Macrophages | - | - | |
| PKA Activation (in vitro) | Purified PKA | 0.05 µM (Ka) | - | |
| Intestinal Epithelial Cell Differentiation | Human iPS cells | - | - | |
| Attenuation of Epithelial Barrier Disruption | 16HBE cells | - | - |
Solubility Information
| Solvent | Maximum Concentration | Reference |
| PBS (pH 7.2) | ≤ 7.4 mM | |
| Water | Soluble | |
| DMSO | 86 mg/mL (~200 mM) |
Experimental Protocols
Protocol 1: General Protocol for PKA Activation in Cell Culture
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile PBS or water. Filter-sterilize the solution through a 0.22 µm filter.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of PBS or water).
-
Assay: Incubate the cells for the desired time at 37°C in a CO₂ incubator. Following incubation, cells can be lysed for downstream analysis such as Western blotting for phosphorylated PKA substrates (e.g., CREB) or used in functional assays.
Protocol 2: Induction of Osteoblastic Differentiation in MC3T3-E1 Cells
This protocol is adapted from a study on VEGF production and osteoblastic differentiation.
-
Cell Seeding: Seed MC3T3-E1 cells in a culture plate at your desired density.
-
Treatment: At the time of cell seeding, add this compound to the culture medium to a final concentration of 100 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Medium Change: After 24 hours, replace the medium with fresh medium without this compound.
-
Continued Culture: Continue to culture the cells, changing the medium every 3-4 days.
-
Analysis: At desired time points (e.g., day 7), cells can be assayed for markers of osteoblastic differentiation, such as alkaline phosphatase (ALP) activity or matrix mineralization.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Troubleshooting lack of response to 8-bromo-cAMP treatment
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response during experiments involving 8-bromo-cAMP.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
8-bromoadenosine 3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a critical second messenger in many biological processes.[1][2] Its primary mechanism of action is to mimic endogenous cAMP and activate downstream signaling pathways. The bromine substitution at the 8th position makes it more resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP, resulting in a more sustained effect.[3][4][5] this compound primarily activates two key downstream effectors:
-
Protein Kinase A (PKA): A primary target that, upon activation, phosphorylates numerous substrate proteins, leading to changes in gene expression, enzyme activity, and cellular processes like proliferation, differentiation, and apoptosis.
-
Exchange Protein Directly Activated by cAMP (Epac): Activation of Epac proteins initiates a PKA-independent signaling cascade, often involving the activation of the small GTPase Rap1, which influences processes like cell adhesion and exocytosis.
Q2: My cells are not responding to this compound treatment. What are the most common reasons?
A lack of cellular response is a common issue that can typically be attributed to one of four areas:
-
Reagent Integrity: The compound may have degraded due to improper storage or handling. Stock solutions of this compound are unstable and should be freshly prepared.
-
Experimental Parameters: The concentration or incubation time may be suboptimal for your specific cell type and experimental endpoint. Effective concentrations can range from the low micromolar to the millimolar scale.
-
Cellular Factors: The target cells may have very high endogenous phosphodiesterase (PDE) activity, which can still slowly degrade the analog. Alternatively, the PKA or Epac signaling pathways may not be functionally prominent for the specific response you are measuring in your chosen cell model.
-
Assay Sensitivity: The experimental readout may not be sensitive enough or may be an inappropriate marker for detecting the effects of cAMP signaling in your system.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental success. Solutions are generally considered unstable, and preparing them fresh before use is strongly recommended.
-
Solvents: The sodium salt of this compound is soluble in water and DMSO up to 100 mM.
-
Preparation: To prepare a stock solution, dissolve the powder in the appropriate solvent (e.g., sterile PBS or DMSO). If the compound does not dissolve readily in an aqueous buffer, gentle warming in a 37°C water bath can assist.
-
Storage: While fresh preparation is best, if you must store a stock solution, aliquot it into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for short periods (up to one month at -20°C, or six months at -80°C for powder). For long-term storage of the solid compound, keep it at -20°C with a desiccant and protected from light.
Q4: What is a typical working concentration and incubation time for this compound?
There is no single universal concentration. The optimal dose and duration are highly dependent on the cell type and the biological process being studied. A dose-response and time-course experiment is essential for each new model system. See the table in the Troubleshooting Guide for examples. Concentrations can range from 20 µM for inducing apoptosis in cancer cells to 1 mM for activating certain signaling pathways. Incubation times can vary from minutes for rapid phosphorylation events to several days for differentiation or proliferation studies.
Q5: Is this compound completely resistant to phosphodiesterase (PDE) degradation?
No, it is not completely resistant. While the bromine modification significantly increases its resistance to hydrolysis by PDEs compared to cAMP, it is known to be slowly metabolized. In experiments with long incubation periods or in cells with very high PDE activity, this degradation can lead to a diminished response. For such cases, co-treatment with a PDE inhibitor like IBMX can be effective, or the use of a phosphorothioate-modified analog like Sp-8-Br-cAMPS, which is more metabolically stable, may be considered.
Section 2: Troubleshooting Guide: No Cellular Response
If you are observing a weak or non-existent response to this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound experiments.
Step 1: Verify Reagent Integrity & Handling
The chemical stability of this compound, especially in solution, is a primary cause of experimental failure.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Form | Sodium Salt | Generally more stable and soluble in aqueous buffers. |
| Solvent | DMSO or Water/PBS (pH 7.2) | The sodium salt is readily soluble in both. |
| Stock Solution Prep | Prepare fresh immediately before use. | Solutions are unstable and prone to degradation. |
| Stock Solution Storage | If necessary, store at -20°C (≤1 month) or -80°C (≤6 months) in single-use aliquots. | Avoids repeated freeze-thaw cycles which degrade the compound. |
| Solid Compound Storage | Store at -20°C, protected from light, with a desiccant. | Ensures long-term stability of the powder form. |
Step 2: Optimize Experimental Parameters
The biological effect of this compound is highly dependent on concentration and duration of exposure.
Table 2: Exemplary Working Concentrations and Incubation Times
| Application | Cell Type | Concentration | Duration |
|---|---|---|---|
| Apoptosis Induction | Esophageal Cancer Cells (Eca-109) | 20 µM | 24 - 48 hours |
| Differentiation | Human Endometrial Stromal Cells | 0.5 mM | 2 days |
| Reprogramming Enhancement | Human Fibroblasts (HFF1) | 0.1 - 0.5 mM | Not specified |
| VEGF Production | Osteoblast-like cells (MC3T3-E1) | 100 µM | 1 day |
| MAPK Pathway Activation | COS-1 Cells | 1 mM | 5 minutes - 14 hours |
| Anti-inflammatory Effects | Bronchial Epithelial Cells (BEAS-2B) | 100 µM | 1 hour |
Recommendation: If you are not seeing a response, perform a dose-response study (e.g., logarithmic dilutions from 1 µM to 1 mM) and a time-course study (e.g., 30 min, 2h, 6h, 24h, 48h) to identify the optimal parameters for your system.
Step 3: Investigate Cellular Factors
Issue: High Phosphodiesterase (PDE) Activity Your cells may express high levels of PDEs, which hydrolyze cAMP and its analogs. Although this compound is resistant, it is not immune to this activity.
Solution: Perform a control experiment by co-incubating your cells with this compound and a broad-spectrum PDE inhibitor, such as IBMX. If the response is restored or potentiated, high PDE activity is a likely culprit.
Table 3: Common Phosphodiesterase (PDE) Inhibitor
| Inhibitor | Target PDEs | Typical Working Concentration |
|---|
| IBMX (3-isobutyl-1-methylxanthine) | Broad-spectrum | 100 - 500 µM |
Issue: Inactive Downstream Pathway The cellular machinery required to respond to cAMP may not be present or active in your cell line for your specific endpoint. The effect of cAMP is highly cell-type dependent.
Solution: Verify that the cAMP pathway is functional in your cells. A reliable method is to measure the phosphorylation of CREB (cAMP response element-binding protein) at Serine 133, a direct downstream target of PKA. A successful this compound treatment should show a robust increase in phospho-CREB levels via Western blot.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound, sodium salt (MW: 430.09 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 4.3 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
This stock solution is 100 mM. Dilute this stock into your final assay buffer or cell culture medium immediately before use to achieve the desired working concentration.
Protocol 2: Verifying PKA Pathway Activation via Western Blot for Phospho-CREB
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with your working concentration of this compound (e.g., 100 µM) and a vehicle control (e.g., DMSO) for a short duration (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-CREB (Ser133) and total CREB (as a loading control), diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film. A significant increase in the ratio of p-CREB to total CREB in the treated sample indicates successful PKA pathway activation.
Protocol 3: Control Experiment with a PDE Inhibitor
Procedure:
-
Set up your experiment with the following conditions in parallel:
-
Vehicle Control (e.g., DMSO)
-
PDE Inhibitor only (e.g., 100 µM IBMX)
-
This compound only (at your chosen concentration)
-
This compound + PDE Inhibitor (e.g., 100 µM IBMX)
-
-
Pre-incubate the cells with the PDE inhibitor for 30-60 minutes before adding this compound.
-
Proceed with your standard experimental incubation time and readout.
-
Compare the results. A significantly stronger response in the "this compound + PDE Inhibitor" group compared to the "this compound only" group suggests that PDE activity is limiting the compound's effect.
Section 4: Signaling Pathway Diagram
Caption: Signaling pathways activated by this compound.
References
- 1. This compound, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
- 2. This compound, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 5. This compound, sodium salt | PKA activator | Hello Bio [hellobio.com]
Technical Support Center: Optimizing 8-bromo-cAMP Efficacy In Vivo
Welcome to the technical support center for the in vivo application of 8-bromo-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in vivo?
This compound (8-bromoadenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in in vivo research to mimic the effects of elevated intracellular cAMP levels. Due to the bromine substitution, it is more resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP, leading to a more sustained activation of its primary downstream effector, Protein Kinase A (PKA).[1][2][3] Its applications range from studying cellular processes like growth and metabolism to investigating its potential therapeutic effects in various disease models.
Q2: I am not observing a significant effect of this compound in my animal model. What are the common reasons for low efficacy?
Several factors can contribute to the reduced in vivo efficacy of this compound:
-
Suboptimal Dosage: The administered dose may be insufficient to achieve the required therapeutic concentration in the target tissue.
-
Rapid Degradation: Although more resistant than cAMP, this compound is still susceptible to breakdown by PDEs. High levels of PDE activity in the target tissue can limit its effectiveness.
-
Poor Bioavailability: The route of administration and the formulation of the compound can significantly impact its delivery to the target site.
-
Experimental Variability: Factors such as the age, species, and health status of the animal model can influence the response.
Q3: How can I improve the in vivo efficiency of this compound?
The most common and effective strategy is the co-administration of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) or rolipram.[4] PDEs are enzymes that degrade cAMP, and by inhibiting their action, the intracellular concentration and duration of action of this compound can be significantly increased. Additionally, optimizing the delivery route and considering advanced formulations like liposomal encapsulation can enhance bioavailability.
Q4: What is the typical dosage range for this compound in mice?
The effective dose of this compound can vary significantly depending on the animal model, the target tissue, and the desired biological effect. However, a commonly reported dosage for intraperitoneal (i.p.) injection in mice is in the range of 10 to 60 mg/kg of body weight.[1] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q5: What is the recommended route of administration for this compound in vivo?
Intraperitoneal (i.p.) injection is a frequently used and convenient method for systemic administration of this compound in small animal models like mice. However, depending on the research question and the target organ, other routes such as intravenous (i.v.), subcutaneous (s.c.), or direct tissue injection may be more appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak biological response | 1. Insufficient dosage. 2. Rapid degradation by PDEs. 3. Inefficient delivery to target tissue. | 1. Perform a dose-response study to find the optimal concentration. 2. Co-administer a broad-spectrum or isoform-specific PDE inhibitor (e.g., IBMX, rolipram). 3. Consider alternative administration routes or delivery systems like liposomes. |
| High variability between animals | 1. Inconsistent injection technique. 2. Biological differences between animals (age, weight, etc.). 3. Instability of the prepared solution. | 1. Ensure consistent and accurate administration technique, particularly for i.p. injections. 2. Standardize the animal cohort and randomize treatment groups. 3. Prepare fresh solutions of this compound and PDE inhibitors for each experiment. |
| Unexpected off-target effects | 1. The dose is too high, leading to non-specific activation of signaling pathways. 2. The chosen PDE inhibitor has off-target effects. | 1. Reduce the dosage of this compound. 2. Use a more specific PDE inhibitor if the target PDE isoform is known. |
| Difficulty confirming PKA activation | 1. Inadequate tissue harvesting and processing. 2. Issues with the downstream assay (e.g., Western blot, PKA activity assay). | 1. Flash-freeze tissues immediately after harvesting to preserve protein phosphorylation. 2. Optimize the protocol for measuring PKA activation, including the use of appropriate controls. |
Quantitative Data Summary
While direct side-by-side quantitative comparisons of this compound efficacy with and without PDE inhibitors in vivo are not always detailed in the literature, the qualitative improvement is consistently reported. The following table summarizes typical dosages and expected outcomes based on available data.
| Compound(s) | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| This compound | Mouse | 330 mg/kg | Intraperitoneal (i.p.) | Direct activation of cardiac PKA and increased cardiac function. | |
| This compound | Mouse | 60 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Significant reduction in tumor growth in a colorectal cancer model. | |
| This compound + Rolipram | BEAS-2B cells (in vitro) | 1 mM this compound, 30 µM Rolipram | N/A | Enhanced translocation of PKA catalytic subunit to the nucleus, indicating increased PKA activation. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and IBMX in Mice
This protocol describes the preparation and intraperitoneal injection of this compound and the PDE inhibitor IBMX in mice.
Materials:
-
This compound sodium salt
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in sterile PBS or saline. The concentration should be calculated based on the desired final dose and injection volume. For example, for a 30 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 3.75 mg/mL.
-
Prepare a stock solution of IBMX in DMSO. IBMX has poor aqueous solubility. A 100 mM stock in DMSO is common.
-
-
Preparation of Injection Solution:
-
On the day of the experiment, dilute the IBMX stock solution in sterile PBS or saline to the desired final concentration. The final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity. A typical dose for IBMX is 10 mg/kg.
-
The this compound solution can be administered separately or, if compatibility is confirmed, mixed with the diluted IBMX solution shortly before injection.
-
-
Animal Restraint and Injection:
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse appropriately. For i.p. injection, the mouse is typically held with its head tilted downwards to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower quadrant of the abdomen, avoiding the midline.
-
Insert the needle at a shallow angle (10-20 degrees) and inject the solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Western Blot for Phospho-CREB in Mouse Brain Tissue
This protocol outlines the steps for detecting the phosphorylation of CREB (a downstream target of PKA) in brain tissue lysates.
Materials:
-
Homogenization buffer (e.g., M-PER solution) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total-CREB
-
HRP-conjugated goat anti-rabbit IgG secondary antibody
-
ECL Western blotting detection reagent
Procedure:
-
Tissue Homogenization:
-
Excise the brain tissue of interest and immediately homogenize it in ice-cold homogenization buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Protocol 3: PKA Activity Assay in Tissue Homogenates
This protocol provides a general workflow for measuring PKA activity in tissue lysates using a colorimetric assay kit.
Materials:
-
PKA Activity Assay Kit (e.g., Arbor Assays K027-H1, Abcam ab139435)
-
Tissue lysis buffer (as recommended by the kit)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples in the provided lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure (based on a typical kit protocol):
-
Add standards and diluted samples to the microtiter plate pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 90 minutes with shaking to allow for phosphorylation of the substrate.
-
Wash the wells to remove non-reacted components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.
-
Wash the wells again.
-
Add a TMB substrate, which will develop a color in proportion to the amount of PKA activity.
-
-
Data Analysis:
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PKA activity in the samples by comparing their absorbance to the standard curve generated with the provided PKA standard.
-
Visualizations
Caption: The cAMP/PKA signaling pathway activated by this compound.
Caption: A typical experimental workflow for in vivo this compound studies.
Caption: A decision tree for troubleshooting low this compound efficacy.
References
Potential for 8-bromo-cAMP to activate other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-bromo-cAMP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by this compound?
This compound is a cell-permeable analog of cyclic AMP (cAMP) and is known to activate two main downstream effectors:
-
Protein Kinase A (PKA): As a direct analog of cAMP, this compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This is often considered its primary mechanism of action.
-
Exchange Protein Directly Activated by cAMP (Epac): this compound can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1][2]
Q2: Does this compound activate other signaling pathways?
Yes, beyond PKA and Epac, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4] This activation can be dependent on the primary activation of PKA.[3] In some cell types, this compound can induce a proliferative response through the activation of Erk 1,2.
Q3: What is the difference in potency of this compound for PKA versus Epac?
This compound can exhibit a biphasic dose-response, suggesting it activates PKA and Epac at different concentrations. One study reported a high-potency phase of action with an EC50 of 706 pM, likely corresponding to PKA activation, and a low-potency phase with an EC50 of 392 µM, which may be attributed to Epac activation. Another source indicates a Ka value of 0.05 µM for the activation of cyclic-AMP-dependent protein kinase.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, prepare stock solutions and use them on the same day if possible. If storage is necessary, solutions can be stored at -20°C for up to one month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are some common off-target effects of this compound?
While primarily targeting PKA and Epac, this compound can have other effects. For instance, it has been observed to influence intracellular calcium levels and may interact with other signaling pathways, such as those involving Rho-kinase. It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound | Compound Degradation: this compound solutions may not be stable over long periods. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C for no longer than one month. |
| Incorrect Concentration: The effective concentration can vary significantly between PKA and Epac activation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and target pathway. | |
| Cell Health: Unhealthy or senescent cells may not respond robustly to stimuli. | Ensure cells are healthy, within a low passage number, and growing optimally before treatment. | |
| Unexpected or contradictory results | Activation of Multiple Pathways: this compound can activate both PKA and Epac, which can have opposing or synergistic effects. | Use pathway-specific inhibitors (e.g., H89 for PKA) or activators (e.g., 6-Bnz-cAMP for PKA, 8-pCPT-2'-O-Me-cAMP for Epac) to dissect the specific pathway involved. |
| Off-Target Effects: The observed effect may be due to an unintended interaction with another signaling molecule. | Investigate potential off-target effects, such as changes in intracellular calcium, and use appropriate controls. | |
| High background in Western blots for phosphorylated proteins | Basal Pathway Activation: The signaling pathway may have a high basal level of activation in your cell line. | Serum-starve cells for a few hours before treatment with this compound to reduce basal phosphorylation levels. |
| Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for activating its primary targets.
| Target | Parameter | Value | Cell/System |
| PKA | Ka | 0.05 µM | Purified enzyme |
| PKA | EC50 (high-potency) | 706 pM | Rat spinal cord slices |
| Epac | EC50 (low-potency) | 392 µM | Rat spinal cord slices |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol describes how to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-ERK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-t-ERK antibody.
Protocol 2: PKA Activity Assay
This protocol provides a general method for measuring PKA activity in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
PKA kinase activity kit (commercial kits are recommended)
-
Lysis buffer (as recommended by the kit)
-
Protein assay kit
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1 and prepare cell lysates according to the kinase activity kit's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Kinase Reaction: In a microplate, combine a standardized amount of cell lysate with the PKA-specific substrate and ATP solution provided in the kit.
-
Detection: After incubation, add the detection reagent which measures the amount of phosphorylated substrate, often through a colorimetric or luminescent readout.
-
Data Analysis: Measure the signal using a plate reader and calculate the PKA activity relative to control samples.
Protocol 3: Epac Activation Assay (Rap1 Pull-Down)
This protocol assesses Epac activation by measuring the amount of active, GTP-bound Rap1.
Materials:
-
Cell culture reagents
-
This compound
-
Rap1 activation assay kit (containing Rap1-GTP binding domain, e.g., RalGDS-RBD, coupled to beads)
-
Lysis/Binding/Wash buffer (as recommended by the kit)
-
Primary antibody: anti-Rap1
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse the cells in the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration.
-
Rap1 Pull-Down: Incubate a standardized amount of cell lysate with the RalGDS-RBD beads to pull down active Rap1-GTP.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound Rap1-GTP from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted samples by Western blotting using an anti-Rap1 antibody. An increase in the Rap1 signal in the pull-down fraction indicates Epac activation.
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: Epac signaling pathway activated by this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 8-bromo-cAMP vs. Dibutyryl-cAMP for PKA Activation
For researchers, scientists, and drug development professionals, the selection of the right tool to modulate cellular signaling pathways is paramount. This guide provides an objective comparison of two widely used, cell-permeable cyclic AMP (cAMP) analogs, 8-bromo-cAMP and dibutyryl-cAMP, for the activation of Protein Kinase A (PKA).
Both this compound and dibutyryl-cAMP are valuable reagents for studying the myriad of cellular processes regulated by the cAMP/PKA signaling cascade, including gene expression, metabolism, and cell proliferation and differentiation.[1][2] However, their distinct chemical modifications lead to significant differences in their potency, mechanism of action, and potential for off-target effects. This guide will delve into these differences, supported by experimental data, to aid in the selection of the most appropriate analog for your research needs.
Mechanism of Action and Physicochemical Properties
Both analogs mimic the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[3] These catalytic subunits are then free to phosphorylate downstream target proteins.
This compound is a direct activator of PKA. The bromine atom at the 8th position of the adenine ring enhances its resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[4] This increased stability allows for a more sustained activation of PKA within the cell.
Dibutyryl-cAMP (db-cAMP) , on the other hand, acts as a pro-drug. Its butyryl groups increase its lipophilicity, allowing for enhanced cell membrane permeability. Once inside the cell, esterases cleave off the butyryl groups, releasing N6-monobutyryl-cAMP and eventually cAMP, which then activate PKA. This conversion step means that the activation of PKA by db-cAMP can be slower and potentially less direct than with this compound. Furthermore, db-cAMP can also act as a phosphodiesterase inhibitor.
Quantitative Comparison of Key Parameters
To facilitate a direct comparison, the following table summarizes the key quantitative parameters of this compound and dibutyryl-cAMP based on available experimental data.
| Parameter | This compound | Dibutyryl-cAMP | Reference |
| PKA Activation Constant (Ka) | ~0.05 µM | Less potent than this compound (specific Ka not consistently reported) | |
| Lipophilicity | Lower | Approximately 2-fold higher than this compound | |
| Resistance to Phosphodiesterases (PDEs) | High | Moderate (acts as a PDE inhibitor) | |
| Mechanism of PKA Activation | Direct | Indirect (pro-drug requiring enzymatic conversion) | |
| Primary Active Moiety | This compound | N6-monobutyryl-cAMP and cAMP |
PKA Signaling Pathway and Analog Interaction
The following diagram illustrates the canonical PKA signaling pathway and the points at which this compound and dibutyryl-cAMP exert their effects.
Caption: PKA signaling pathway activation by this compound and dibutyryl-cAMP.
Off-Target Effects and Experimental Considerations
A critical factor in choosing between these two analogs is the potential for off-target effects.
Dibutyryl-cAMP: The hydrolysis of db-cAMP releases butyrate as a byproduct. Butyrate is a known histone deacetylase (HDAC) inhibitor and can have significant effects on gene expression and cell proliferation, independent of PKA activation. This can confound the interpretation of experimental results, as observed effects may be due to butyrate rather than PKA activation. In some studies, high concentrations of db-cAMP have been associated with cellular toxicity, an effect not observed with this compound at similar concentrations.
This compound: While generally considered more specific for PKA, this compound can also be metabolized, and its metabolites, such as 8-bromo-adenosine, may have biological effects. For example, some studies suggest that the effects of this compound on β-adrenoceptor density in hepatocytes may be mediated by its metabolites rather than by a direct cAMP-mimetic action. It has also been shown to activate the exchange protein activated by cyclic AMP (Epac).
Experimental Protocols
Below are generalized protocols for inducing PKA activation in cell culture. The optimal concentration and incubation time should be empirically determined for each cell line and experimental endpoint.
Protocol 1: PKA Activation using this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO). Further dilute the stock solution in a serum-free or complete culture medium to the desired final concentration (typically in the range of 100 µM to 1 mM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for short-term signaling studies or 24-48 hours for gene expression or differentiation studies).
-
Downstream Analysis: Following incubation, lyse the cells and proceed with the desired downstream analysis, such as a PKA activity assay, Western blotting for phosphorylated PKA substrates (e.g., phospho-CREB), or analysis of gene expression.
Protocol 2: PKA Activation using Dibutyryl-cAMP
-
Cell Seeding: Follow the same procedure as for this compound.
-
Reagent Preparation: Prepare a stock solution of dibutyryl-cAMP (e.g., 100 mM in sterile water or DMSO). Dilute the stock solution in the appropriate culture medium to the desired final concentration (typically in the range of 100 µM to 1 mM).
-
Cell Treatment: Replace the culture medium with the medium containing dibutyryl-cAMP.
-
Incubation: Incubate for the desired duration. Note that due to the need for enzymatic conversion, a longer incubation time may be required to observe maximal PKA activation compared to this compound.
-
Downstream Analysis: Proceed with the desired downstream analysis as described for this compound.
Measuring PKA Activity
PKA activity can be measured using commercially available kits, which are typically based on one of two principles:
-
ELISA-based assays: These kits use a specific PKA substrate coated on a microplate. The cell lysate is added along with ATP, and the phosphorylated substrate is detected using a phospho-specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Radiometric assays: These assays measure the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a specific PKA substrate peptide, such as Kemptide.
Logical Framework for Analog Selection
The choice between this compound and dibutyryl-cAMP depends on the specific experimental goals. The following diagram provides a logical framework to guide this decision.
Caption: Decision-making framework for selecting a PKA-activating cAMP analog.
Conclusion
Dibutyryl-cAMP , with its higher lipophilicity, can be effective in certain cell types. However, its indirect mechanism of action and, most importantly, the potential for confounding off-target effects from its butyrate metabolite, necessitate careful consideration and the inclusion of appropriate experimental controls. For most applications where specificity is a primary concern, this compound is the more reliable and straightforward choice for activating PKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-bromo-cAMP vs. 8-CPT-cAMP Analogs for the Activation of Epac
A definitive guide for researchers on selecting the appropriate cAMP analog for dissecting Epac signaling pathways, complete with quantitative data and detailed experimental protocols.
In the study of cyclic AMP (cAMP) signaling, the ability to selectively activate specific downstream effectors is paramount. Two of the most critical cAMP sensors in mammalian cells are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). While both are activated by cAMP, they trigger distinct signaling cascades. This guide provides a detailed comparison of commonly used cAMP analogs—8-bromo-cAMP and the more selective 8-CPT-cAMP family of compounds—in their ability to activate Epac, enabling researchers to make informed decisions for their experimental designs.
The central challenge in studying Epac-specific signaling has been to uncouple it from the often-parallel activation of PKA. While older analogs like this compound activate both pathways, the development of modified 8-CPT (8-(4-chlorophenylthio)) analogs, particularly 8-pCPT-2'-O-Me-cAMP, has revolutionized the field by providing highly selective Epac activation.
Quantitative Comparison of cAMP Analogs
The efficacy and selectivity of cAMP analogs can be quantified by comparing their half-maximal effective concentrations (EC₅₀) for activating Epac and PKA. An ideal Epac-selective agonist exhibits a low EC₅₀ for Epac and a very high EC₅₀ for PKA. The data below, compiled from various in vitro studies, highlights the key differences between these compounds.
| Compound Name | Target | EC₅₀ / Activity | Selectivity Profile | Reference |
| This compound | Epac & PKA | Biphasic EC₅₀ for downstream effects: 706 pM and 392 µM | Non-selective: Activates both PKA and Epac. | [1] |
| 8-CPT-cAMP | Epac & PKA | Activates both PKA and Epac. | Non-selective: Often used as a general cAMP analog. | [2][3] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC₅₀ ≈ 2.2 µM (significantly more potent than cAMP's EC₅₀ of 30 µM) | Highly Epac-selective: Weakly activates PKA, making it the tool of choice for studying Epac-specific pathways. | [2] |
| Epac | EC₅₀ ≈ 5.2 µM | [1] | ||
| PKA | 30-100 times less potent than cAMP. |
Note: EC₅₀ values can vary between different experimental systems and assay conditions.
Dissecting the Signaling Pathways
The second messenger cAMP is produced by adenylyl cyclase in response to various extracellular stimuli. Once produced, cAMP can bind to either PKA or Epac. This compound and 8-CPT-cAMP will activate both pathways, leading to a mix of downstream signals. In contrast, 8-pCPT-2'-O-Me-cAMP is specifically designed to activate the Epac pathway.
Upon binding of a selective activator like 8-pCPT-2'-O-Me-cAMP, Epac undergoes a conformational change that exposes its catalytic domain. This domain then acts as a guanine nucleotide exchange factor (GEF) for the small G-proteins Rap1 and Rap2, promoting the exchange of GDP for GTP and thereby activating them. Activated Rap1/2 can then influence a variety of cellular processes, including cell adhesion, junction formation, and secretion.
Experimental Protocols
To verify the specific activation of Epac, two key experiments are widely used: FRET-based assays to directly measure Epac conformational change in live cells and Rap1 activation assays to quantify the activation of its immediate downstream effector.
FRET-based Assay for Epac Activation in Live Cells
This method provides real-time measurement of Epac activation by monitoring the conformational change of an Epac-based biosensor. The sensor typically consists of Epac sandwiched between a cyan fluorescent protein (CFP) donor and a yellow fluorescent protein (YFP) acceptor. In the inactive state, the sensor is folded, allowing for high Fluorescence Resonance Energy Transfer (FRET). Upon cAMP binding, the sensor unfolds, separating CFP and YFP, which leads to a decrease in FRET.
Methodology:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293, A431) on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding the CFP-Epac-YFP FRET sensor using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped for ratiometric FRET imaging. This requires an excitation source for CFP (e.g., 430 nm) and emission filters for both CFP (e.g., 460-510 nm) and YFP (FRET signal, e.g., 528-603 nm).
-
Maintain cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
-
Data Acquisition:
-
Acquire baseline images, capturing both CFP and YFP emission channels simultaneously.
-
Add the desired cAMP analog (e.g., 100 µM 8-pCPT-2'-O-Me-cAMP for Epac activation or 100 µM this compound as a control) to the dish.
-
Record images at regular intervals to capture the kinetics of the FRET change.
-
As a positive control, use a combination of forskolin (e.g., 25 µM) and a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) to maximally elevate intracellular cAMP and induce a maximal FRET change.
-
-
Analysis:
-
Calculate the FRET ratio (e.g., CFP emission / YFP emission) for each time point in individual cells.
-
A decrease in YFP emission relative to CFP emission (an increase in the CFP/YFP ratio) indicates Epac activation.
-
Rap1 Activation Pull-Down Assay
This biochemical assay measures the amount of active, GTP-bound Rap1 in cell lysates. It relies on a fusion protein containing the Rap-binding domain (RBD) of one of its effectors, RalGDS, which specifically binds to Rap1-GTP but not Rap1-GDP.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with the desired cAMP analog (e.g., 100 µM 8-pCPT-2'-O-Me-cAMP) for a specified time (e.g., 15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a specialized lysis buffer (e.g., containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl₂, and protease inhibitors). Work quickly to minimize GTP hydrolysis.
-
Clarify the lysates by centrifugation at ~14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Rap1:
-
Normalize the protein concentration of the cleared lysates.
-
Incubate an aliquot of each lysate (e.g., 0.5-1 mg of total protein) with RalGDS-RBD agarose or glutathione beads (for GST-RalGDS-RBD fusion proteins).
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).
-
Wash the bead pellet three times with lysis/wash buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Detect the signal using an appropriate HRP-conjugated secondary antibody and chemiluminescence.
-
An increase in the Rap1 signal in the pull-down fraction from stimulated cells compared to control cells indicates Epac activation. It is also crucial to run a fraction of the total lysate to show that the overall Rap1 protein level did not change.
-
Recommended Experimental Workflow
To rigorously compare the effects of this compound and 8-pCPT-2'-O-Me-cAMP and confirm Epac's role in a specific cellular response, a systematic workflow is essential. This involves using the selective activator, the non-selective activator, and crucial controls like PKA inhibitors.
Conclusion and Recommendations
For researchers aiming to specifically investigate the cellular functions of Epac, the choice of cAMP analog is critical.
-
8-pCPT-2'-O-Me-cAMP is the current gold standard for selective activation of Epac. Its high potency for Epac and very low activity towards PKA make it the indispensable tool for isolating Epac-mediated signaling events.
-
This compound and 8-CPT-cAMP are non-selective activators of both PKA and Epac. While historically important, their use in studying Epac should be limited to experiments where PKA involvement is either desired or can be effectively controlled for, for instance, by the concurrent use of specific PKA inhibitors.
By leveraging the high selectivity of 8-pCPT-2'-O-Me-cAMP and employing rigorous experimental designs that include appropriate controls, researchers can confidently dissect the unique contributions of the Epac signaling pathway to cellular physiology and disease.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 8-bromo-cAMP and Other cAMP Analogs
In the landscape of cellular signaling research, cyclic adenosine monophosphate (cAMP) analogs are indispensable tools for dissecting the intricate pathways governed by this ubiquitous second messenger. Among these, 8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized analog, valued for its ability to potently activate key downstream effectors. This guide provides a detailed comparison of the efficacy of this compound against other commonly used cAMP analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of cAMP Analog Efficacy
The utility of a cAMP analog is determined by several key factors: its ability to permeate the cell membrane, its potency in activating downstream targets like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), and its resistance to degradation by phosphodiesterases (PDEs). The following table summarizes the available quantitative data for this compound and other frequently used analogs.
| Feature | This compound | Dibutyryl-cAMP (db-cAMP) | 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) | N6-Benzoyl-cAMP (6-Bnz-cAMP) |
| PKA Activation (Ka) | ~0.05 µM[1] | Potent activator[2][3] | Selective PKA activator[4] | Selectively activates PKA[5] |
| Epac Activation | Activator | Not a primary activator | Potent activator | Does not activate Epac |
| Cell Permeability | Membrane-permeant | Cell-permeable | More permeable than db-cAMP and 8-Br-cAMP | Cell-permeable |
| PDE Resistance | Greater resistance than cAMP | PDE inhibitor | Potent inhibitor of PDE VA (IC50 = 0.9 µM), PDE III (IC50 = 24 µM), and PDE IV (IC50 = 25 µM) | Increased metabolic stability against PDE compared to cAMP |
| Effector Selectivity | PKA and Epac activator | Primarily PKA activator | PKA and Epac activator | PKA-selective activator |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these analogs, it is crucial to visualize their role in the cAMP signaling cascade and the experimental procedures used to evaluate their efficacy.
Detailed Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
PKA Activation Assay using Western Blot for Phospho-CREB (Ser133)
Principle: This assay indirectly measures PKA activity by quantifying the phosphorylation of one of its primary downstream targets, the transcription factor CREB, at serine 133.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or a relevant cell line) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of each cAMP analog (e.g., this compound, db-cAMP, 8-CPT-cAMP, 6-Bnz-cAMP) for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to total CREB and the loading control.
-
Plot the normalized signal against the analog concentration to generate dose-response curves and determine the EC50 value for each analog.
-
PDE Resistance Assay using a Luminescence-based Method (e.g., PDE-Glo™ Assay)
Principle: This assay measures the amount of a cAMP analog that remains after incubation with a specific phosphodiesterase. The remaining analog activates PKA, which consumes ATP. The amount of remaining ATP is quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity. A higher luminescent signal indicates greater resistance of the analog to hydrolysis.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Reconstitute purified PDE enzyme (e.g., PDE4) in the reaction buffer.
-
Prepare serial dilutions of the cAMP analogs to be tested.
-
-
PDE Reaction:
-
In a 96-well white opaque plate, add the PDE enzyme to the reaction buffer.
-
Add the cAMP analog at various concentrations. Include a control with no analog and a control with no PDE enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for PDE-mediated hydrolysis.
-
-
Termination and Detection:
-
Stop the PDE reaction by adding a termination buffer containing a potent PDE inhibitor (e.g., IBMX).
-
Add a detection solution containing ATP, PKA, and a PKA substrate. This will initiate the PKA-dependent ATP depletion.
-
Incubate for 20-30 minutes at room temperature.
-
Add a kinase-glo reagent that contains luciferase and luciferin to measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
A higher signal indicates more remaining analog and thus higher resistance to the specific PDE.
-
Plot the luminescence signal against the analog concentration. The relative resistance can be compared by examining the signal intensity at a given concentration or by calculating an IC50 value for degradation if a standard curve is included.
-
Cell Permeability Assessment using FRET-based cAMP Sensors
Principle: This method utilizes genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensors that change their fluorescent properties upon binding to intracellular cAMP. By monitoring the FRET signal change in real-time after the extracellular application of a cAMP analog, the rate of its entry into the cell can be determined, providing a measure of its permeability.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a FRET-based cAMP sensor plasmid (e.g., Epac-based sensors like H187).
-
Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
-
Allow the cells to express the sensor for 24-48 hours.
-
-
Live-Cell Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
The microscope should be equipped with appropriate filter sets for the FRET pair (e.g., CFP/YFP) and a sensitive camera.
-
-
FRET Measurement:
-
Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP).
-
Gently perfuse the cells with a solution containing a known concentration of the cAMP analog.
-
Continuously acquire FRET images at regular intervals to monitor the change in the FRET ratio (acceptor emission / donor emission) over time.
-
-
Data Analysis:
-
For each cell, calculate the FRET ratio for each time point.
-
Plot the change in FRET ratio over time.
-
The rate of the initial increase in the FRET ratio after the addition of the analog is proportional to its cell permeability.
-
Compare the initial slopes of the FRET response for different cAMP analogs to determine their relative permeability.
-
Conclusion
The choice of a cAMP analog is critical for the successful investigation of cAMP-mediated signaling pathways. This compound is a versatile tool due to its cell permeability, resistance to hydrolysis, and potent activation of both PKA and Epac. However, for studies requiring specific activation of PKA without engaging Epac, 6-Bnz-cAMP is a more suitable option. Conversely, when investigating Epac-specific signaling, other analogs not detailed here, such as 8-pCPT-2'-O-Me-cAMP, are the preferred choice. For applications demanding high potency and resistance to a broad range of PDEs, 8-CPT-cAMP demonstrates significant advantages, although its inhibitory effect on certain PDEs should be considered in the experimental design. Ultimately, the selection of the most appropriate cAMP analog depends on the specific experimental question and the desired level of selectivity for downstream effectors. The provided protocols offer a robust framework for researchers to empirically determine the efficacy of these analogs in their specific cellular models.
References
Unveiling the Selectivity of 8-bromo-cAMP: A Comparative Guide for Researchers
For researchers in pharmacology, cell biology, and drug development, the cyclic AMP (cAMP) analog, 8-bromo-cAMP, is a widely utilized tool to activate cAMP-dependent protein kinase (PKA) and investigate its downstream signaling pathways. However, a critical consideration for the precise interpretation of experimental results is the potential for cross-reactivity with cGMP-dependent pathways, primarily through the activation of cGMP-dependent protein kinase (PKG). This guide provides a detailed comparison of this compound's activity on PKA and PKG, supported by available experimental data, and presents alternative cAMP analogs for enhanced selectivity.
This guide will objectively compare the performance of this compound with other alternatives, providing supporting experimental data where available. We will delve into the quantitative data on kinase activation, outline detailed experimental protocols for assessing selectivity, and visualize the key signaling pathways and workflows.
Quantitative Comparison of Cyclic AMP Analogs
The efficacy of a cyclic nucleotide analog is determined by its activation constant (Ka) or its half-maximal effective concentration (EC50). A lower value indicates a higher potency. While this compound is a potent activator of PKA, its cross-reactivity with PKG is a key consideration for its use in research.
Studies have shown that modifications at the N6 and C8 positions of the adenine ring of cAMP can confer selectivity for PKA. Specifically, analogs with substitutions at the C8 position, such as this compound, tend to show a preference for PKA type I.[1]
Below is a summary of the available quantitative data for this compound and other commonly used cAMP analogs. It is important to note that a direct side-by-side comparison of the activation constants for both PKA and PKG in the same study is not always available, which can make direct comparisons challenging.
| Cyclic Nucleotide Analog | Target Kinase | Activation Constant (Ka) / EC50 | Citation(s) |
| This compound | PKA | 0.05 µM (Ka) | [2] |
| PKG | Data not available in a directly comparable study | ||
| N6-benzoyl-cAMP | PKA | Selectively activates PKA over Epac | [3] |
| PKG | Data not available in a directly comparable study | ||
| Dibutyryl-cAMP | PKA | Widely used as a cell-permeable PKA activator | [4][5] |
| PKG | Data not available in a directly comparable study |
Signaling Pathway Overview
To understand the potential for cross-reactivity, it is essential to visualize the canonical cAMP and cGMP signaling pathways. Both pathways involve the activation of a protein kinase that phosphorylates downstream target proteins, leading to a cellular response. The structural similarity between PKA and PKG is the basis for the potential cross-activation by cyclic nucleotide analogs.
Experimental Protocols
To experimentally determine the selectivity of this compound or other analogs, an in vitro kinase activity assay is the gold standard. This assay measures the ability of the compound to activate purified PKA and PKG and subsequently phosphorylate a specific substrate.
Generalized In Vitro Kinase Activity Assay Protocol
This protocol outlines the key steps for performing an in vitro kinase assay to assess the activation of PKA or PKG by a cyclic nucleotide analog.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Dilution: Dilute purified recombinant PKA or PKG to the desired working concentration in kinase buffer.
-
Substrate Solution: Prepare a solution of a specific peptide substrate for PKA (e.g., Kemptide) or PKG (e.g., Glasstide) in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. For radioactive assays, include [γ-³²P]ATP.
-
Test Compound Dilutions: Prepare a serial dilution of the cyclic nucleotide analog (e.g., this compound) to be tested.
2. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the kinase buffer, diluted enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP solution to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
3. Detection of Phosphorylation:
-
Radioactive Detection: If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Detection: Several methods are available:
-
ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
Luminescence-based (ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.
-
Fluorescence Polarization: This method uses a fluorescently labeled substrate. Phosphorylation of the substrate leads to a change in its fluorescence polarization.
-
4. Data Analysis:
-
Plot the kinase activity (e.g., cpm, absorbance, or luminescence) against the concentration of the test compound.
-
Determine the EC50 or Ka value by fitting the data to a dose-response curve.
-
Compare the EC50 or Ka values for PKA and PKG to determine the selectivity of the compound.
Conclusion and Recommendations
This compound remains a valuable tool for activating PKA in cellular and biochemical studies. Its cell permeability and resistance to phosphodiesterases make it an effective agonist. However, researchers must be aware of its potential to cross-activate PKG.
For experiments where signaling pathways are sensitive to cGMP or where the specific role of PKA needs to be unequivocally demonstrated, it is crucial to:
-
Use the lowest effective concentration of this compound to minimize off-target effects.
-
Employ selective PKG inhibitors in control experiments to rule out the contribution of the cGMP pathway.
-
Consider alternative cAMP analogs that may offer higher selectivity for PKA. Analogs with modifications at the N6 position, such as N6-benzoyl-cAMP, have been reported to be selective activators of PKA.
By carefully considering the potential for cross-reactivity and employing appropriate controls, researchers can continue to use this compound effectively to dissect the complex roles of PKA in cellular signaling. Further studies providing direct comparative data on the activation of PKA and PKG by a wider range of cAMP analogs will be invaluable to the scientific community.
References
In Vivo Validation of 8-bromo-cAMP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of 8-bromo-cAMP with alternative cyclic AMP (cAMP) analogs. This document summarizes key experimental findings, presents quantitative data in structured tables, and offers detailed experimental protocols to support the validation of in vitro discoveries in live animal models.
8-Bromoadenosine 3',5'-cyclic monophosphate (this compound) is a widely used cell-permeable analog of cAMP, instrumental in studying the myriad of cellular processes regulated by this critical second messenger. Its utility stems from its ability to activate cAMP-dependent protein kinase A (PKA) and, to some extent, the Exchange protein directly activated by cAMP (Epac), thereby mimicking the effects of endogenous cAMP elevation. However, the translation of in vitro findings to in vivo models requires careful consideration of the compound's efficacy, specificity, and potential toxicity. This guide explores the in vivo validation of this compound's experimental findings and compares it with key alternatives.
Comparison with Dibutyryl-cAMP (db-cAMP)
A primary alternative to this compound for in vivo studies has been N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (db-cAMP). While both are cell-permeable cAMP analogs, in vivo studies have revealed significant differences in their toxicological profiles.
A key study in a rat model of spinal cord injury (SCI) highlighted the dose-dependent toxicity of db-cAMP, which was not observed with this compound.[1] Continuous intrathecal infusion of db-cAMP at concentrations exceeding 1 mM led to adverse effects, including bilateral functional deficits, increased startle responses, and extensor tone.[1] At higher doses (>10 mM), more severe outcomes like paralysis were observed.[1] Histopathological analysis revealed micro-hemorrhage formation and tissue damage beyond the application site in db-cAMP-treated animals.[1] In stark contrast, a high dose (250 mM) of this compound did not produce these deleterious effects, suggesting that the toxicity of db-cAMP is likely attributable to its butyryl chemical groups rather than the elevation of cAMP levels.[1]
| Compound | Animal Model | Application | Dosage | Outcome | Toxicity |
| This compound | Rat (Spinal Cord Injury) | Intrathecal Infusion | 250 mM | No observed deficits | No significant toxicity observed |
| Dibutyryl-cAMP (db-cAMP) | Rat (Spinal Cord Injury) | Intrathecal Infusion | > 1 mM | Functional deficits, increased startle, extensor tone | Dose-dependent toxicity, micro-hemorrhages, tissue damage |
| Dibutyryl-cAMP (db-cAMP) | Rat (Spinal Cord Injury) | Intrathecal Infusion | > 10 mM | Paralysis | Severe toxicity |
In Vivo Applications of this compound in Cancer Models
This compound has also been evaluated in in vivo cancer models, where it has demonstrated anti-proliferative and anti-angiogenic effects. In a colorectal cancer model using CT26 tumor-bearing mice, intraperitoneal administration of this compound (60 mg/kg/day for 7 days) led to a reduction in tumor nodules and liver metastases. The treatment also inhibited vasculogenic mimicry and the expression of vascular endothelial growth factor (VEGF), while increasing the expression of PKA in tumor tissues.
| Compound | Animal Model | Application | Dosage | Duration | Key Findings |
| This compound | Mouse (CT26 Colorectal Cancer) | Intraperitoneal (i.p.) | 60 mg/kg/day | 7 days | Reduced primary tumor nodules and liver metastases; Inhibited vasculogenic mimicry and VEGF expression; Increased PKA expression. |
Specificity of Action: PKA vs. Epac Activation
A crucial aspect of interpreting cAMP-mediated effects is discerning the relative contributions of its two main downstream effectors: PKA and Epac. This compound activates both PKA and Epac. For more precise in vivo validation, researchers can turn to more selective cAMP analogs.
-
6-Bnz-cAMP (N6-Benzoyladenosine-3',5'-cyclic monophosphate): This analog is a selective activator of PKA and does not activate Epac signaling pathways.
-
8-CPT-2Me-cAMP (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate): Conversely, this analog is a selective activator of Epac.
While in vitro studies extensively utilize these specific analogs to dissect the PKA and Epac pathways, their application in in vivo models is less documented. The majority of the available data for these compounds comes from cell culture experiments. Further in vivo studies are necessary to establish their efficacy, optimal dosing, and potential toxicity in whole-animal systems.
Signaling Pathways and Experimental Workflow
The signaling cascade initiated by this compound and the general workflow for its in vivo validation are depicted in the following diagrams.
Figure 1. Signaling Pathway of this compound
Figure 2. In Vivo Validation Workflow
Experimental Protocols
In Vivo Administration in a Spinal Cord Injury Model
This protocol is based on the study comparing this compound and db-cAMP in a rat model of SCI.
1. Animal Model:
-
Adult female Lewis rats (180-200g).
2. Surgical Procedure:
-
Anesthetize the animals.
-
Perform a dorsolateral quadrant lesion of the right side of the spinal cord at the C2-3 cervical level.
-
Suture the dorsal back musculature and skin.
3. Compound Administration:
-
During the same surgical procedure, implant an osmotic minipump subcutaneously.
-
Attach the minipump to a fine intrathecal catheter directed to the lesion site.
-
Deliver a continuous infusion of 250 mM this compound dissolved in saline for up to 12 days.
-
A control group should receive a saline infusion.
4. Post-operative Care and Analysis:
-
Monitor the animals for behavioral deficits, including locomotor recovery, startle responses, and extensor tone.
-
At the end of the experimental period, euthanize the animals and perfuse them.
-
Collect spinal cord tissue for histological analysis to assess tissue damage and micro-hemorrhage formation.
In Vivo Administration in a Colorectal Cancer Model
This protocol is based on the study of this compound in a CT26 colorectal cancer mouse model.
1. Animal Model:
-
CT26 tumor-bearing mice.
2. Tumor Implantation:
-
Implant CT26 carcinoma tissue into the cecum of the mice.
3. Compound Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dosage of 60 mg/kg/day.
-
Continue the treatment for 7 consecutive days.
-
The control group should receive i.p. injections of normal saline.
4. Analysis:
-
Monitor tumor growth and the development of metastases.
-
Quantify the number of primary tumor nodules and liver metastases.
-
Perform histological analysis (e.g., PAS-CD31 staining) to assess vasculogenic mimicry.
-
Conduct immunohistochemistry or western blotting to analyze the expression of cAMP, VEGF, and PKA in tumor tissues.
Conclusion
The in vivo validation of experimental findings obtained with this compound is a critical step in translational research. This guide highlights that while this compound is an effective tool for in vivo studies, careful consideration of its alternatives is warranted. Notably, db-cAMP exhibits significant dose-dependent toxicity in vivo, a factor not observed with this compound. For studies requiring the dissection of PKA versus Epac signaling pathways, the use of selective analogs like 6-Bnz-cAMP and 8-CPT-2Me-cAMP is recommended, although more in vivo data for these compounds are needed. The provided protocols offer a starting point for designing and conducting in vivo experiments to validate the effects of these important cAMP analogs.
References
A Researcher's Guide to 8-bromo-cAMP: A Comparative Analysis of Supplier Offerings
For researchers in cellular biology, neuroscience, and drug development, 8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is an indispensable tool for investigating the cyclic AMP (cAMP) signaling pathway. As a cell-permeable and phosphodiesterase-resistant analog of cAMP, it reliably activates protein kinase A (PKA), making it a cornerstone reagent for dissecting a multitude of downstream cellular processes.[1][2][3] However, the purity, stability, and ultimately the biological activity of this compound can differ between suppliers, potentially influencing experimental outcomes and reproducibility.
This guide provides a framework for a comparative analysis of this compound from various commercial sources. While publicly available head-to-head experimental comparisons are scarce, this document outlines the critical quality parameters to consider, compiles supplier-provided data, and details the experimental protocols necessary for an independent assessment of this compound from different vendors.
Key Quality Parameters and Supplier Comparison
The efficacy of this compound in any experimental setting is contingent on its purity and stability. Impurities can lead to off-target effects, while degradation can result in diminished potency. When selecting a supplier, it is crucial to consider the following parameters, which are typically provided in the product's Certificate of Analysis (CoA).
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Importance for Researchers |
| Purity (by HPLC) | ≥99%[4] | >99% | ≥98% | High purity is critical to ensure that the observed biological effects are solely attributable to this compound and not to impurities. |
| Molecular Weight | 430.09 g/mol (Sodium Salt) | 430.08 g/mol (Sodium Salt) | 408.1 g/mol (Free Acid) | Accurate molecular weight is essential for preparing solutions of a precise concentration. |
| Form | Lyophilized solid | Crystalline solid | White solid | The physical form can influence solubility and ease of handling. |
| Solubility | Soluble to 100 mM in water and DMSO | Soluble in water (100 mg/mL) | Data not always provided | Knowledge of solubility in common laboratory solvents is crucial for stock solution preparation. |
| Storage Conditions | Store at -20°C | Store at -20°C, protect from light, and store with a desiccant for long-term storage. | Store at -20°C | Proper storage is vital for maintaining the stability and activity of the compound over time. |
| Reported Applications | PKA activation, induction of apoptosis, enhancement of pluripotency. | PKA activation, inhibition of cell growth, improvement of reprogramming efficiency. | Activation of cAMP-dependent protein kinase, studies of calcium-mediated pathways. | Supplier-cited applications can indicate the product's suitability for specific experimental contexts. |
Note: The data presented in this table is based on publicly available information from various supplier websites and may not represent all available products. Researchers are encouraged to obtain lot-specific Certificates of Analysis for the most accurate information.
Experimental Protocols for Independent Verification
To ensure the highest level of experimental rigor, independent verification of this compound from different suppliers is recommended. The following protocols provide a detailed methodology for key experiments to compare the quality and performance of this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of this compound and to detect any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a buffer such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound from each supplier in the mobile phase to a final concentration of 1 mg/mL.
-
Analysis: Inject equal volumes of each sample. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Stability Assessment via Forced Degradation Study
A forced degradation study is essential for evaluating the intrinsic stability of this compound from different suppliers. This involves subjecting the compound to harsh conditions to accelerate its decomposition.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound from each supplier (e.g., 1 mg/mL in water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solid powder at 60°C for 48 hours.
-
Photostability: Expose the solid powder to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC to determine the percentage of degradation.
Functional Characterization: In Vitro PKA Activity Assay
This assay directly measures the biological activity of this compound by quantifying the phosphorylation of a PKA-specific substrate.
Methodology:
-
Assay Principle: A colorimetric or fluorometric assay that measures the activity of purified PKA in the presence of varying concentrations of this compound.
-
Reagents: Purified PKA enzyme, a PKA-specific substrate (e.g., kemptide), ATP, and a detection reagent that quantifies ADP production or substrate phosphorylation.
-
Procedure:
-
Prepare a dilution series of this compound from each supplier.
-
In a microplate, combine the PKA enzyme, substrate, and ATP with each dilution of this compound.
-
Incubate at 30°C for a specified time.
-
Add the detection reagent and measure the signal (absorbance or fluorescence).
-
-
Data Analysis: Plot the PKA activity as a function of this compound concentration and determine the EC50 (half-maximal effective concentration) for each supplier's product. A lower EC50 value indicates higher potency.
Visualizing Key Concepts
To further aid in the understanding of this compound's mechanism and the experimental workflows for its analysis, the following diagrams are provided.
Caption: The cAMP signaling pathway and the role of this compound.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Logical relationship of comparison criteria for this compound.
By carefully considering the supplier-provided data and, where necessary, performing independent verification using the outlined protocols, researchers can confidently select a source of this compound that meets the rigorous demands of their experimental work, thereby enhancing the reliability and reproducibility of their findings.
References
A Comparative Guide to the Reproducibility of Published Results Using 8-bromo-cAMP
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of 8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP), a commonly used cell-permeable cAMP analog, with other alternatives for activating the cAMP signaling pathway. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
This compound is a well-established and widely utilized tool in cell biology and pharmacology for mimicking the effects of endogenous cyclic AMP (cAMP). Its popularity stems from its ability to readily cross cell membranes and its resistance to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP. This resistance allows for a more sustained activation of downstream signaling pathways compared to the transient signal produced by endogenous cAMP.
Comparison of this compound with Other cAMP Pathway Activators
The primary intracellular effector of cAMP is Protein Kinase A (PKA). The activation of PKA by various compounds can be quantified to compare their potency. The following table summarizes the performance of this compound and other common activators of the cAMP pathway.
| Compound | Mechanism of Action | Potency (Ka or EC50) | Key Characteristics |
| This compound | Direct PKA activator | Ka = 0.05 µM for PKA activation.[1] | Cell-permeable, resistant to PDE degradation, activates both PKA and Epac.[2] |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator | Higher lipophilicity than this compound. | Cell-permeable, but can have dose-dependent toxicity due to the butyryl chemical group. |
| 8-CPT-cAMP | Direct PKA activator | Potent PKA activator. | Cell-permeable and resistant to PDEs. |
| Forskolin | Adenylyl cyclase activator | EC50 > 50 µM for direct cAMP accumulation; EC50 = 22 nM for potentiating isoproterenol response. | Indirectly increases intracellular cAMP levels, potent synergistic effects with GPCR agonists. |
Signaling Pathway of this compound
This compound acts as an analog of endogenous cAMP, binding to and activating PKA. Upon activation, the catalytic subunits of PKA dissociate and phosphorylate a wide array of downstream target proteins, leading to various cellular responses.
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are crucial. Below are methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., COS-1, HEK293, or other cell lines of interest) in appropriate culture vessels and media. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal signaling activity, cells can be serum-starved for 12-24 hours prior to treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in serum-free media to the desired final concentration (e.g., 100 µM to 1 mM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator.
Protein Kinase A (PKA) Activity Assay
PKA activity can be assessed by measuring the phosphorylation of its downstream targets, such as CREB (cAMP response element-binding protein).
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB at Ser133).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the pCREB signal to total CREB or a loading control like β-actin.
-
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Reproducibility and Considerations
While this compound is a reliable tool, several factors can influence the reproducibility of results:
-
Cell Type and Condition: The response to this compound can vary significantly between different cell types and can be influenced by cell passage number and culture conditions.
-
Concentration and Incubation Time: The optimal concentration and duration of treatment should be determined empirically for each experimental system.
-
Off-Target Effects: Although primarily a PKA activator, this compound can also activate other proteins like Epac (Exchange protein directly activated by cAMP).[2] In some contexts, it has been shown to indirectly activate the MAPK pathway. Researchers should be aware of these potential off-target effects.
-
Metabolism: While more resistant to PDEs than cAMP, this compound can still be slowly metabolized. For long-term experiments, this should be taken into consideration.
By carefully controlling these experimental variables and following detailed protocols, researchers can enhance the reproducibility of their findings when using this compound to investigate cAMP-mediated signaling pathways.
References
Safety Operating Guide
Proper Disposal Procedures for 8-bromo-cAMP: An Essential Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 8-bromo-cAMP, a commonly used cyclic AMP analog. Adherence to these protocols is critical due to the potential hazards associated with this compound.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Before handling, it is crucial to be aware of its hazard classifications and the necessary precautionary measures.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound[2]. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations. The following steps provide a general framework for safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific, leak-proof, and chemically compatible waste container for this compound waste.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also indicate the concentration, quantity, and associated hazards (e.g., "Acute Toxicity," "Aquatic Hazard").
-
Crucially, do not mix this compound waste with other waste streams, particularly non-halogenated solvents or general laboratory trash. It should be disposed of as halogenated organic waste.
2. Waste Collection:
-
Carefully transfer all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, into the designated hazardous waste container.
-
For residual amounts in glassware, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the same halogenated waste container.
-
Ensure the container is kept securely closed except when adding waste.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA), such as a fume hood or a secondary containment bin.
-
The SAA must be at or near the point of waste generation.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
4. Disposal Request and Pickup:
-
Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill. Collect the contaminated absorbent material into a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above. For larger spills, or if you are unsure how to proceed, contact your institution's EHS for assistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 8-bromo-cAMP
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of 8-bromo-cAMP, a cell-permeable analog of cyclic AMP (cAMP) used to activate cAMP-dependent protein kinase (PKA)[1][2][3][4]. Adherence to these procedures is critical for minimizing risk and ensuring experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[5]. Therefore, appropriate PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Material/Type Specification |
| Eyes/Face | Safety goggles with side-shields | Required for all handling operations to protect against splashes and dust. |
| Skin/Body | Laboratory coat | A standard laboratory coat must be worn. For larger quantities or where splashing is likely, impervious clothing is recommended. |
| Hands | Chemically resistant gloves | Nitrile gloves are a suitable option. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory | Fume Hood / Respirator | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator should be used. |
Step-by-Step Operational Plan for Safe Handling
Following a structured operational plan minimizes the risk of exposure and contamination.
-
Preparation and Weighing:
-
Conduct all weighing and initial preparation of this compound powder inside a chemical fume hood to prevent the generation of airborne dust.
-
Use the "tare method" for weighing: pre-weigh a sealed container, add the compound inside the fume hood, and then seal the container again before re-weighing.
-
Decontaminate the spatula and weighing vessel with alcohol after use.
-
-
Solubilization:
-
This compound is soluble in water.
-
Add the solvent to the container with the pre-weighed solid inside the fume hood.
-
Cap the container securely and mix by vortexing or sonication until fully dissolved.
-
-
Experimental Use:
-
Always wear the appropriate PPE as detailed in Table 1.
-
Avoid eating, drinking, or smoking in the laboratory area where this compound is being used.
-
Wash hands thoroughly after handling the compound.
-
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the lower and upper eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
In the event of a spill, evacuate unnecessary personnel from the area. Wearing full PPE, cover the spill with an absorbent, inert material. Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
-
The recommended storage temperature for the solid powder is -20°C.
-
If stored in a solvent, the recommended temperature is -80°C.
Disposal:
-
This compound and any contaminated materials should be disposed of as hazardous waste through an approved waste disposal plant.
-
Do not allow the product to enter drains or water courses, as it is very toxic to aquatic life.
-
Containers should be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
